E3 ligase Ligand 33
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H34N4O4 |
|---|---|
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
tert-butyl (3aR,7aS)-5-[1-[(3R)-2,6-dioxopiperidin-3-yl]-2,3-dihydroindol-4-yl]-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C25H34N4O4/c1-25(2,3)33-24(32)29-13-9-16-15-27(12-11-18(16)29)19-5-4-6-20-17(19)10-14-28(20)21-7-8-22(30)26-23(21)31/h4-6,16,18,21H,7-15H2,1-3H3,(H,26,30,31)/t16-,18+,21-/m1/s1 |
Clé InChI |
BIGPJCJOFAUHFI-PLMTUMEDSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of E3 Ligase Ligands in Targeted Protein Degradation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this technology are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS). A critical component of any PROTAC is the E3 ligase ligand, which serves as the bridge to this system. While a specific molecule universally designated "E3 ligase Ligand 33" is not prominently identified in publicly available scientific literature, this guide will elucidate the general mechanism of action for this class of molecules, using well-characterized examples of E3 ligase ligands as a proxy.
PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2] There are over 600 E3 ligases in the human genome, but only a handful, including Cereblon (CRBN), Von Hippel-Lindau (VHL), Murine Double Minute 2 (MDM2), and Inhibitor of Apoptosis Proteins (IAPs), are commonly recruited by current PROTACs due to the availability of well-characterized, high-affinity ligands.[2]
The primary mechanism of action for an E3 ligase ligand within a PROTAC is to induce the proximity of the target protein to the E3 ligase, thereby forming a ternary complex (POI-PROTAC-E3 ligase).[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome.[1][3]
Core Mechanism of Action
The fundamental role of the E3 ligase ligand is to bind to its cognate E3 ligase, initiating the formation of the ternary complex. The efficiency of target degradation is influenced by several factors, including the binding affinity of the E3 ligase ligand for its target, the cooperativity of ternary complex formation, and the specific E3 ligase being recruited.[2] While high binding affinity to the E3 ligase can be beneficial, studies have shown that even weak binding can lead to potent protein degradation, highlighting the importance of the overall stability and conformation of the ternary complex.[1][4]
The choice of E3 ligase can also impact the degradation profile, as the expression levels of different E3 ligases can vary across different cell types and tissues.[5] This opens up the possibility of developing tissue- or cell-type-specific protein degraders.[3][6]
Quantitative Analysis of E3 Ligase Ligand Performance
The characterization of an E3 ligase ligand and its corresponding PROTAC involves a series of quantitative assessments to determine its efficacy and potency. The following table provides a representative summary of the types of quantitative data generated for a hypothetical PROTAC, "Compound X," which utilizes a VHL ligand.
| Parameter | Assay Type | Result | Significance |
| Binding Affinity (Kd) of E3 Ligase Ligand to VHL | Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR) | 150 nM | Measures the direct binding strength of the ligand to the E3 ligase. |
| Binding Affinity (Kd) of PROTAC to VHL | ITC / SPR | 250 nM | Evaluates how the PROTAC molecule as a whole binds to the E3 ligase. |
| Ternary Complex Dissociation Constant (KD,ternary) | Fluorescence Polarization (FP) / Time-Resolved Fluorescence Energy Transfer (TR-FRET) | 50 nM | Indicates the stability of the POI-PROTAC-E3 ligase complex. A lower value suggests a more stable complex. |
| Half-maximal Degradation Concentration (DC50) | Western Blot / In-Cell ELISA | 25 nM | Represents the concentration of the PROTAC required to degrade 50% of the target protein in cells. |
| Maximal Degradation (Dmax) | Western Blot / In-Cell ELISA | >95% | Indicates the maximum percentage of target protein that can be degraded by the PROTAC. |
| Rate of Degradation (t1/2) | Cycloheximide Chase Assay | 2 hours | Measures the time required to degrade half of the existing target protein population upon PROTAC treatment. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the conceptual signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for its characterization.
References
- 1. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
In-depth Technical Guide: Discovery and Synthesis of E3 Ligase Ligand 33 (56-9B)
Notice to the Reader:
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available scientific information regarding the discovery, synthesis, quantitative data, or mechanism of action for a compound specifically designated as "E3 ligase Ligand 33 (56-9B)". Chemical suppliers list a compound with this name and CAS number 3023410-43-4, but do not provide any supporting scientific documentation. A cited reference on one of the supplier's pages was found to be unrelated to this compound or its putative function.
Therefore, it is not possible to create an in-depth technical guide that meets the core requirements of this request for "this compound (56-9B)".
As an alternative, this guide will focus on a well-characterized and widely used E3 ligase ligand for Cereblon (CRBN), Pomalidomide (B1683931) , for which extensive public data is available. This will allow for the creation of a comprehensive technical guide that fulfills all the specified requirements for data presentation, experimental protocols, and visualization.
An In-depth Technical Guide on the Discovery and Application of Pomalidomide as a Cereblon E3 Ligase Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation utilizing Proteolysis-Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic modality. This technology employs heterobifunctional molecules to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein.
Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, is one of the most successfully exploited E3 ligases in PROTAC development.[2][4] The discovery that immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs, pomalidomide and lenalidomide, bind directly to CRBN was a pivotal moment in the field.[2] Pomalidomide, a potent derivative of thalidomide, is widely used as a CRBN ligand in the design of PROTACs due to its high binding affinity and well-understood mechanism of action.[5]
This guide provides a detailed overview of pomalidomide, focusing on its discovery as a CRBN ligand, its synthesis, and its application in targeted protein degradation.
Discovery of Pomalidomide as a Cereblon Ligand
The journey to understanding pomalidomide's function began with its parent compound, thalidomide. Initially marked by its tragic teratogenic effects, thalidomide and its analogs were later discovered to have potent anti-myeloma and immunomodulatory properties.[2] The exact mechanism of action remained elusive for decades until it was discovered that thalidomide exerts its therapeutic effects by binding to Cereblon (CRBN).[2] This binding event alters the substrate specificity of the CRL4-CRBN E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5]
Pomalidomide was developed as a more potent analog of thalidomide, exhibiting enhanced anti-myeloma and immunomodulatory activities. Structure-activity relationship (SAR) studies of thalidomide analogs led to the development of pomalidomide, which incorporates a 4-amino group on the phthalimide (B116566) ring, significantly increasing its affinity for CRBN.
Synthesis of Pomalidomide
The synthesis of pomalidomide is well-documented in the scientific literature. A common synthetic route is outlined below. The synthesis typically involves the reaction of a protected glutamine derivative with a substituted phthalic anhydride (B1165640) derivative.
Quantitative Data
The efficacy of pomalidomide as a CRBN ligand is supported by extensive quantitative data. Its high binding affinity and the degradation efficiency of its neo-substrates are key parameters.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) to CRBN | ~180 nM | Isothermal Titration Calorimetry (ITC) | N/A |
| IKZF1 Degradation (DC50) | Low nM range | Western Blot / Mass Spectrometry | [5] |
| Aiolos Degradation (DC50) | Low nM range | Western Blot / Mass Spectrometry | [5] |
Signaling Pathway
Pomalidomide functions by hijacking the CRL4-CRBN E3 ligase complex. The binding of pomalidomide to CRBN induces a conformational change that creates a new binding surface for neo-substrates, which are not typically recognized by the ligase. This leads to their ubiquitination and degradation by the proteasome.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the binding affinity (Kd) of pomalidomide to the CRBN-DDB1 complex.
Methodology:
-
Purified recombinant human CRBN-DDB1 protein is dialyzed against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
Pomalidomide is dissolved in the same buffer.
-
The protein solution is loaded into the sample cell of the ITC instrument, and the pomalidomide solution is loaded into the injection syringe.
-
A series of injections of pomalidomide into the protein solution are performed at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
The resulting data are fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Western Blot for Protein Degradation
Objective: To assess the degradation of a target protein (e.g., IKZF1) in cells treated with a pomalidomide-based PROTAC.
Methodology:
-
Cells (e.g., multiple myeloma cell line MM.1S) are seeded in appropriate culture plates.
-
Cells are treated with varying concentrations of the pomalidomide-based PROTAC for a specified duration (e.g., 24 hours).
-
Post-treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The band intensities are quantified, and the level of the target protein is normalized to the loading control to determine the extent of degradation.
Experimental Workflow
The development and characterization of a pomalidomide-based PROTAC typically follows a structured workflow.
Conclusion
Pomalidomide is a cornerstone E3 ligase ligand in the field of targeted protein degradation. Its well-defined interaction with Cereblon has enabled the development of a multitude of potent and selective PROTACs against a wide array of therapeutic targets. The availability of detailed synthetic protocols and a deep understanding of its mechanism of action continue to make pomalidomide an invaluable tool for researchers and drug developers in the ongoing quest to expand the druggable proteome.
References
- 1. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-depth Technical Guide: IAP Ligands for PROTACs
A comprehensive overview of utilizing Inhibitor of Apoptosis (IAP) proteins as E3 ligases for targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs), with a focus on a representative ligand.
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial research into the requested "E3 ligase Ligand 33" revealed a significant discrepancy in available data. The ligand is identified by a commercial vendor as a VHL (von Hippel-Lindau) E3 ligase ligand, not an IAP ligand. Furthermore, the sole scientific reference provided for this compound is unrelated to protein degradation or E3 ligases. Due to this lack of verifiable and relevant public information, this guide will focus on a well-characterized and widely used class of IAP ligands for PROTACs, the derivatives of LCL-161, to fulfill the core requirements of the user's request for an in-depth technical guide on IAP-based PROTACs.
Introduction to IAP-based PROTACs (SNIPERs)
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
This guide focuses on PROTACs that recruit Inhibitor of Apoptosis (IAP) proteins as the E3 ligase component. These are often referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers)[1][2]. The IAP family of proteins, including cIAP1, cIAP2, and XIAP, are attractive targets for PROTAC development due to their role in regulating apoptosis and their inherent E3 ligase activity[1][3]. By recruiting an IAP, a SNIPER molecule can induce the ubiquitination and subsequent proteasomal degradation of a specific disease-causing protein.
The selection of the E3 ligase is a critical aspect of PROTAC design, influencing tissue specificity, degradation efficiency, and potential off-target effects. IAP-based PROTACs offer an alternative to the more commonly used VHL and Cereblon (CRBN) recruiting PROTACs, which can be advantageous in certain cellular contexts or to overcome resistance mechanisms[4].
LCL-161 Derivatives as IAP Ligands for PROTACs
LCL-161 is a potent antagonist of IAP proteins, mimicking the endogenous IAP inhibitor SMAC (Second Mitochondria-derived Activator of Caspases). Derivatives of LCL-161 have been successfully incorporated into SNIPERs to effectively degrade a range of target proteins[1]. The LCL-161 scaffold provides a versatile platform for the attachment of linkers and POI ligands, enabling the development of potent and selective degraders. In fact, LCL-161 derivatives are the most frequently used IAP ligands in the development of SNIPERs[1].
Mechanism of Action
The mechanism of action for an LCL-161-based SNIPER involves the formation of a ternary complex between the target protein, the SNIPER molecule, and an IAP protein (e.g., cIAP1 or XIAP). This proximity induces the E3 ligase activity of the IAP, leading to the polyubiquitination of the target protein. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the target protein.
Quantitative Data for LCL-161-based SNIPERs
The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative quantitative data for SNIPERs utilizing LCL-161 derivatives against various protein targets.
| Target Protein | SNIPER Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ERα | SNIPER(ER)-87 | MCF-7 | 3 | >90 | [5] |
| BCR-ABL | SNIPER-5 | K562 | ~100 | >90 | [1] |
| BCL-XL | Compound 8a | MyLa 1929 | <100 | >80 | [4] |
| CDK4/6 | SNIPER-19 | MM.1S | <100 | >77 | [1] |
| BTK | SNIPER-12 | THP-1 | 182 ± 57 | >80 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of IAP-based PROTACs.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following treatment with a SNIPER.
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment:
-
Seed the desired cell line in 6-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the SNIPER compound or vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the protein samples on a polyacrylamide gel by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.
-
Cell Viability Assay (e.g., MTS or MTT Assay)
This protocol is used to assess the cytotoxic effects of the SNIPER compound on the cells.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow cells to attach overnight.
-
Treat the cells with a serial dilution of the SNIPER compound.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Add the MTS or MTT reagent to each well according to the manufacturer's protocol.
-
Incubate the plate for 1-4 hours to allow for the conversion of the reagent into a colored formazan (B1609692) product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the compound concentration.
-
Signaling Pathways
The primary signaling pathway involved in the action of IAP-based PROTACs is the ubiquitin-proteasome pathway. However, by degrading specific target proteins, these SNIPERs can modulate a wide array of downstream signaling pathways depending on the function of the target protein. For instance, degrading a key kinase in a cancer-related pathway would inhibit the downstream signaling of that pathway.
Furthermore, IAP proteins themselves are key regulators of the NF-κB and apoptotic signaling pathways. The binding of an IAP ligand within the SNIPER molecule can also influence these pathways, potentially leading to synergistic anti-cancer effects.
Conclusion
IAP-based PROTACs, or SNIPERs, represent a promising therapeutic modality for the targeted degradation of disease-causing proteins. Ligands such as LCL-161 derivatives have proven to be effective recruiters of IAP E3 ligases, leading to potent and selective degradation of a variety of protein targets. The ability to induce degradation offers several advantages over traditional inhibition, including the potential to target previously "undruggable" proteins and overcome drug resistance. Further research and development in this area will likely expand the repertoire of IAP ligands and their therapeutic applications.
References
- 1. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. prereview.org [prereview.org]
In-depth Technical Guide: Structure-Activity Relationship of E3 Ligase Ligand 33
A comprehensive analysis of the currently available scientific literature reveals a significant lack of detailed public information regarding the structure-activity relationship, quantitative data, and experimental protocols for the molecule identified as "E3 ligase Ligand 33," also known by the alias "(56-9B)" and CAS number 3023410-43-4.
While this molecule is marketed by chemical suppliers as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the development of PROTAC (Proteolysis Targeting Chimera) degraders, the foundational scientific publications detailing its discovery, synthesis, and biological characterization are not readily accessible in the public domain.
Our extensive search of scientific databases and patent literature did not yield any primary research articles or patents that provide the necessary data to construct the requested in-depth technical guide. The information available is limited to vendor-supplied details, which include the compound's chemical formula (C25H34N4O4) and molecular weight (454.56 g/mol ), but critically omits the following:
-
Quantitative Biological Data: No public data on its binding affinity (e.g., IC50, Kd) to the VHL E3 ligase, or its efficacy in forming a ternary complex and inducing the degradation of target proteins (e.g., DC50, Dmax) is available.
-
Structure-Activity Relationship (SAR) Studies: There is no published information detailing how modifications to the chemical structure of Ligand 33 affect its binding to VHL or its overall activity in a PROTAC construct.
-
Detailed Experimental Protocols: The specific methodologies used for the synthesis of Ligand 33, as well as the protocols for biochemical and cellular assays to evaluate its performance, have not been published.
The absence of this fundamental scientific information precludes the creation of the requested in-depth technical guide, including the mandatory data tables and visualizations of experimental workflows and signaling pathways.
General Principles of VHL E3 Ligase Ligand Interaction and PROTAC Action
While specific data for Ligand 33 is unavailable, we can provide a general overview of the principles governing the interaction of ligands with the VHL E3 ligase and their function within a PROTAC.
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The fundamental mechanism of action involves the PROTAC simultaneously binding to both the POI and the E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.
VHL is one of the most commonly used E3 ligases in PROTAC design. Its ligands typically mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) protein, the natural substrate of VHL.
Below is a generalized logical workflow for the development and characterization of a VHL-recruiting PROTAC, which would be applicable to a molecule like Ligand 33.
The signaling pathway initiated by a functional VHL-based PROTAC leading to target protein degradation is illustrated below.
Unveiling the Cellular Targets of E3 Ligase Ligands: A Technical Guide
For Immediate Release
Shanghai, China – December 5, 2025 – The advent of targeted protein degradation has opened new frontiers in drug discovery and biomedical research. At the core of this technology are small molecules, often referred to as E3 ligase ligands, which are incorporated into Proteolysis Targeting Chimeras (PROTACs) to hijack the cell's natural protein disposal machinery. While commercially available as research chemicals, the specific cellular interactions of many of these ligands, such as the generically named "E3 ligase Ligand 33" (also known as 56-9B), are not well-documented in public scientific literature.
This technical guide provides a comprehensive overview of the standard methodologies and experimental workflows employed by researchers, scientists, and drug development professionals to identify and validate the cellular targets of novel E3 ligase ligands. This document serves as a blueprint for the characterization of such molecules, from initial E3 ligase identification to the global analysis of downstream protein degradation events.
Section 1: Identification of the Primary E3 Ligase Target
The foundational step in characterizing a novel E3 ligase ligand is to determine which of the over 600 human E3 ligases it binds to. This is crucial for understanding its mechanism of action and for the rational design of subsequent PROTACs.
Experimental Protocols
1.1 Affinity-Based Protein Profiling: This biochemical method is a gold standard for identifying protein-small molecule interactions.
-
Ligand Immobilization: The novel ligand is synthesized with a linker and attached to a solid support, such as sepharose or magnetic beads.
-
Cell Lysate Incubation: The immobilized ligand is incubated with a complex protein mixture from a relevant cell line (e.g., HEK293T, HeLa) to allow for the binding of interacting proteins.
-
Pulldown and Mass Spectrometry: After stringent washing to remove non-specific binders, the captured proteins are eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A significant enrichment of a specific E3 ligase over control experiments indicates a direct interaction.
1.2 Cellular Thermal Shift Assay (CETSA): This cell-based assay validates the direct binding of a ligand to its target in a more physiological context.
-
Principle: Ligand binding typically increases the thermal stability of a target protein.
-
Methodology: Cells are treated with the ligand or a vehicle control and then subjected to a temperature gradient. The amount of soluble protein remaining at each temperature is quantified.
-
Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of the ligand confirms a direct physical interaction.
Hypothetical Data Presentation
The results from these experiments are crucial for confirming the primary E3 ligase target.
Table 1: Illustrative Mass Spectrometry Data from an Affinity Pulldown
| Protein ID | Gene Symbol | Spectral Counts (Ligand) | Spectral Counts (Control) | Enrichment Factor |
| Q969Q7 | CRBN | 189 | 4 | 47.3 |
| Q13619 | VHL | 7 | 2 | 3.5 |
| P62877 | CUL4A | 112 | 15 | 7.5 |
This hypothetical data suggests that the novel ligand is a potent and specific binder of Cereblon (CRBN).
Section 2: Identification of PROTAC Cellular Targets
Once the E3 ligase is identified, the ligand is incorporated into a PROTAC to target a specific Protein of Interest (POI) for degradation. A critical aspect of PROTAC development is to understand its specificity and to identify any unintended "off-target" proteins that are also degraded.
Experimental Protocols
2.1 Quantitative Global Proteomics: This is the primary method for assessing the specificity of a PROTAC on a proteome-wide scale.
-
Cell Treatment and Lysis: A chosen cell line is treated with the PROTAC, a negative control, and a vehicle. Cells are then lysed to extract the entire proteome.
-
Sample Preparation and Labeling: Proteins are digested into peptides, which are then labeled with isobaric tags (e.g., TMT, iTRAQ). This allows for the relative quantification of thousands of proteins from multiple samples in a single experiment.
-
LC-MS/MS Analysis: The labeled peptides are analyzed by mass spectrometry to determine the abundance of each protein in response to the PROTAC treatment.
-
Data Analysis: Proteins that show a statistically significant, dose-dependent decrease in abundance are identified as degradation targets.
2.2 Western Blotting: This targeted immunoassay is used to validate the findings from the global proteomics experiments.
-
Methodology: Specific antibodies are used to probe for the intended POI and any identified off-targets.
-
Quantitative Analysis: Dose-response curves are generated to determine key parameters such as the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of degradation).
Hypothetical Data Presentation
The quantitative data from proteomics experiments are typically summarized to highlight the intended and unintended degradation events.
Table 2: Example Quantitative Proteomics Results for a BRD4-Targeting PROTAC
| Protein ID | Gene Symbol | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Target Classification |
| O60885 | BRD4 | -4.1 | < 0.0001 | On-Target |
| P51531 | BRD3 | -3.2 | < 0.001 | Known Off-Target (BET family) |
| Q13507 | BRD2 | -3.0 | < 0.001 | Known Off-Target (BET family) |
| P25440 | ZFP36 | -1.8 | 0.03 | Potential Off-Target |
Section 3: Visualizing Key Processes
Diagrams are essential for conceptualizing the complex workflows and mechanisms in targeted protein degradation.
Caption: High-level workflow for ligand and PROTAC target discovery.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
An In-depth Technical Guide to E3 Ligase Ligand 33 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical component of any PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
This technical guide focuses on E3 ligase Ligand 33 , a molecule identified as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. While specific quantitative data and detailed experimental protocols for this particular ligand are not extensively available in peer-reviewed literature, this document provides a comprehensive overview of its role within the TPD framework, alongside generalized, yet detailed, experimental protocols and conceptual workflows applicable to its use.
Core Concepts of PROTACs and the Role of VHL Ligands
PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step in the degradation process.
This compound engages the VHL E3 ligase, one of the most widely utilized ligases in PROTAC design due to its broad tissue expression and well-characterized binders. By recruiting VHL, a PROTAC incorporating Ligand 33 can induce the ubiquitination of the target protein, marking it for destruction by the 26S proteasome.
Quantitative Data for this compound
As of the latest available information, specific quantitative data for this compound, such as its binding affinity to VHL or the degradation performance (DC50, Dmax) of PROTACs incorporating it, is not publicly documented in scientific literature. The table below is provided as a template for the types of quantitative data that are essential for characterizing any new E3 ligase ligand or resulting PROTAC. Researchers utilizing this compound would need to generate this data empirically.
| Parameter | Description | Expected Range/Unit | Data for Ligand 33 |
| Binding Affinity (Kd) to VHL | The dissociation constant, indicating the strength of binding between the ligand and the VHL E3 ligase. | nM to µM | Not Publicly Available |
| PROTAC DC50 | The concentration of the PROTAC at which 50% of the target protein is degraded. | pM to µM | Not Publicly Available |
| PROTAC Dmax | The maximum percentage of target protein degradation achieved by the PROTAC. | % | Not Publicly Available |
| Ternary Complex Cooperativity (α) | A measure of how the binding of the PROTAC to one protein (e.g., VHL) affects its binding to the other (the target protein). | Dimensionless | Not Publicly Available |
| Degradation Rate (kdeg) | The rate at which the target protein is degraded upon PROTAC treatment. | 1/hour | Not Publicly Available |
Key Experimental Protocols
The following are detailed, generalized protocols for key experiments essential for the characterization and validation of PROTACs, including those potentially synthesized using this compound.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in the level of a target protein in cells treated with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 4, 8, 16, or 24 hours).[1][2]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][2]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[1]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[1]
Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
Objective: To measure the thermodynamic parameters of the interactions between the PROTAC, the target protein, and the E3 ligase, and to determine the cooperativity of ternary complex formation.[3][4]
Methodology:
-
Sample Preparation: Prepare purified recombinant target protein and VHL E3 ligase complex in a matched ITC buffer. Prepare the PROTAC stock solution in the same buffer.
-
Binary Interactions:
-
To determine the binding of the PROTAC to VHL, titrate the PROTAC into the VHL solution in the ITC cell.
-
To determine the binding of the PROTAC to the target protein, titrate the PROTAC into the target protein solution.
-
-
Ternary Complex Formation:
-
To measure the binding of the VHL complex to the pre-formed PROTAC-target protein binary complex, titrate the VHL solution into a solution containing the target protein saturated with the PROTAC.
-
-
Data Analysis: Analyze the resulting thermograms to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) for each interaction. Calculate the cooperativity factor (α) by comparing the binding affinity of one protein to the PROTAC in the absence and presence of the other protein.[4]
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the engagement of the PROTAC with its target protein within a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.
-
Heating: Heat the treated cells at various temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative methods. Ligand binding stabilizes the protein, resulting in a higher melting temperature.
Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation via VHL recruitment.
Experimental Workflow: PROTAC Development and Characterization
Caption: A generalized workflow for the development of a PROTAC.
Logical Relationship: Assessing Off-Target Effects
Caption: Logical flow for the identification and validation of off-target effects.
Conclusion
This compound represents a tool for researchers engaged in the development of novel PROTACs that leverage the VHL E3 ligase. While the absence of specific, publicly available data for this ligand necessitates empirical characterization by the end-user, the principles and protocols outlined in this guide provide a robust framework for its application in targeted protein degradation. Successful implementation of these methodologies will enable the thorough evaluation of any resulting PROTACs and their potential as therapeutic agents or research tools.
References
E3 Ligase Ligands in Cancer Research: A Technical Guide to Targeted Protein Degradation
Introduction
The field of targeted protein degradation (TPD) has emerged as a transformative approach in cancer therapy, offering the potential to address previously "undruggable" targets. At the core of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2][3] PROTACs consist of two key moieties: a "warhead" that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[4][5] This guide provides an in-depth technical overview of the role of E3 ligase ligands in the design and application of PROTACs for cancer research, focusing on their mechanism of action, key examples, and the experimental methodologies used for their evaluation.
Mechanism of Action: The Ubiquitin-Proteasome System and PROTACs
The UPS is a crucial cellular pathway for protein degradation. E3 ubiquitin ligases are the substrate recognition components of this system, responsible for identifying specific proteins for ubiquitination.[6][7] PROTACs exploit this by forming a ternary complex between the POI and an E3 ligase, inducing the ubiquitination of the POI.[4] Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[4] The catalytic nature of this process, where a single PROTAC molecule can induce the degradation of multiple POI molecules, offers a significant advantage over traditional occupancy-based inhibitors.[8]
Below is a diagram illustrating the general mechanism of action of PROTACs.
Caption: General mechanism of PROTAC-mediated protein degradation.
Key E3 Ligase Ligands in Cancer Research
While there are over 600 E3 ligases in the human genome, only a handful have been successfully recruited for TPD.[6][9][10] The most widely used are Cereblon (CRBN) and von Hippel-Lindau (VHL).[2][9][11]
-
Cereblon (CRBN): CRBN is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ligase complex.[6][12] Ligands for CRBN are derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[12] These ligands have been successfully incorporated into numerous PROTACs targeting a variety of cancer-related proteins.
-
von Hippel-Lindau (VHL): VHL is the substrate recognition subunit of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2^VHL^) E3 ligase complex.[5] VHL ligands were developed from the natural peptide sequence of hypoxia-inducible factor-1α (HIF-1α) that binds to VHL.[12] These have been optimized into potent, small-molecule ligands.
The choice of E3 ligase can influence the degradation efficiency, tissue specificity, and potential for resistance.[2] Therefore, a significant area of research is the discovery of new E3 ligase ligands to expand the TPD toolbox.[1][9][10]
Quantitative Data on E3 Ligase Ligand-Based PROTACs
The efficacy of PROTACs is typically quantified by their ability to induce degradation of the target protein. Key metrics include the DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum level of degradation). The following table summarizes representative data for PROTACs utilizing CRBN and VHL ligands against various cancer targets.
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Reference |
| ARV-110 | Androgen Receptor (AR) | CRBN | VCaP | 1.0 | [5][11] |
| ARV-471 | Estrogen Receptor α (ERα) | CRBN | MCF-7 | 1.8 | [5] |
| Compound 41 | Estrogen Receptor α (ERα) | CRBN | MCF-7 | 0.41 | [5] |
| AC682 | Estrogen Receptor α (ERα) | CRBN | MCF-7 | 0.3 | [5] |
| ARD-61 | Androgen Receptor (AR) | VHL | LNCaP | 7.2 | [5] |
| ARD-266 | Androgen Receptor (AR) | VHL | LNCaP | 0.5 | [12] |
| Compound 68 | EGFR L858R | VHL | HCC-827 | 5.0 | [5] |
| Compound 69 | EGFR L858R | CRBN | HCC-827 | 11 | [5] |
Experimental Protocols
The development and characterization of E3 ligase ligand-based PROTACs involve a series of key experiments to assess their binding, ubiquitination-inducing ability, and cellular effects.
1. Ternary Complex Formation Assay
This assay aims to demonstrate the PROTAC-induced formation of the POI-PROTAC-E3 ligase complex.
-
Method: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Protocol Outline (SPR):
-
Immobilize the purified POI or E3 ligase onto a sensor chip.
-
Inject the PROTAC at various concentrations to measure its binding affinity.
-
In the presence of a saturating concentration of the PROTAC, inject the third component (E3 ligase or POI) to measure the formation of the ternary complex.
-
Analyze the binding kinetics to determine the association and dissociation rate constants.
-
2. In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the POI by the recruited E3 ligase.
-
Method: Western Blotting.
-
Protocol Outline:
-
Combine purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, and the purified POI in a reaction buffer.
-
Add the PROTAC or a vehicle control to the reaction mixtures.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody specific for the POI to visualize the appearance of higher molecular weight bands corresponding to ubiquitinated POI.
-
3. Cellular Degradation Assay
This assay measures the ability of the PROTAC to degrade the target protein in a cellular context.
-
Method: Western Blotting or In-Cell Western.
-
Protocol Outline:
-
Culture cancer cells expressing the POI to a suitable confluency.
-
Treat the cells with increasing concentrations of the PROTAC for a specific duration (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Perform Western blotting as described above, using an antibody against the POI and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the percentage of POI degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ value.
-
Below is a diagram illustrating a typical experimental workflow for evaluating a novel PROTAC.
Caption: Experimental workflow for PROTAC development and evaluation.
The use of E3 ligase ligands to develop PROTACs represents a paradigm shift in cancer drug discovery.[11] The ability to target and eliminate oncoproteins offers a powerful strategy to overcome the limitations of traditional inhibitors, including drug resistance.[13] While CRBN and VHL have been the workhorses of the field, the future of TPD lies in the discovery and validation of novel E3 ligase ligands.[2][3][9] This will not only expand the scope of degradable targets but also enable the development of tissue- and tumor-specific degraders, ultimately leading to more effective and less toxic cancer therapies.[1] The continued exploration of the "E3 ligase-ome" promises to unlock the full therapeutic potential of targeted protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel E3 ligands for targeted protein degradation - American Chemical Society [acs.digitellinc.com]
- 4. Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands | MDPI [mdpi.com]
- 5. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The roles of E3 ubiquitin ligases in cancer progression and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
E3 Ligase Ligand 33: An In-Depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ligase Ligand 33, also identified as 56-9B, is a small molecule ligand designed to engage with an E3 ubiquitin ligase.[1][2][3][4] As a component in the rapidly advancing field of targeted protein degradation, this ligand is primarily positioned for application in anti-cancer research.[1][2][3][4] It is intended to be a crucial component of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. At present, publicly available information regarding the specific E3 ligase targeted by Ligand 33, the cell lines in which it demonstrates activity, and quantitative performance data remains limited. This guide provides a comprehensive overview of the currently available information and outlines the general experimental workflows and signaling pathways relevant to the characterization of such a ligand.
Core Concepts in Targeted Protein Degradation
The mechanism of action for a PROTAC involving a ligand like this compound follows a well-established pathway. The PROTAC molecule simultaneously binds to a target protein of interest and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.
Quantitative Data Summary
As of the latest available information, specific quantitative data on the activity of this compound in various cell lines has not been publicly disclosed in research literature. Typically, the characterization of such a ligand would involve determining its binding affinity to the target E3 ligase and assessing the degradation efficiency of a corresponding PROTAC in relevant cell lines. Key metrics include:
| Metric | Description | Typical Units |
| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein. | nM or µM |
| Dmax | The maximum percentage of protein degradation achieved. | % |
| IC50 | The concentration of a ligand that inhibits 50% of the binding of a known substrate to the E3 ligase. | nM or µM |
| Kd | The dissociation constant, indicating the binding affinity of the ligand to the E3 ligase. | nM or µM |
Note: This table represents typical data collected for E3 ligase ligands and their corresponding PROTACs. Specific data for Ligand 33 is not yet available.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in characterizing the activity of this compound.
Cell Culture and Treatment
-
Cell Line Selection: A panel of cancer cell lines relevant to the intended therapeutic area would be selected.
-
Culturing: Cells are maintained in the appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For degradation studies, cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the cells are treated with varying concentrations of the PROTAC incorporating this compound for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in the level of the target protein.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Ubiquitination Assay
This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.
-
Co-treatment: Cells are pre-treated with a proteasome inhibitor (e.g., MG132) for a short period before being treated with the PROTAC.
-
Immunoprecipitation: The target protein is immunoprecipitated from the cell lysates using a specific antibody.
-
Immunoblotting: The immunoprecipitated samples are then analyzed by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increase in the ubiquitinated protein smear upon PROTAC treatment in the presence of a proteasome inhibitor indicates that the PROTAC is functioning as intended.
Conclusion
This compound (56-9B) is presented as a tool for researchers engaged in the development of novel anti-cancer therapeutics through targeted protein degradation. While the specific cellular contexts and quantitative metrics of its activity are not yet detailed in the public domain, the established methodologies for characterizing such ligands provide a clear roadmap for its evaluation. Future publications will be critical in elucidating the precise E3 ligase it recruits and the cancer cell lines in which it can be most effectively utilized.
References
The Role of IAP Ligands in SNIPER Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the various strategies, Specific and Nono-genetic IAP-dependent Protein Erasers (SNIPERs) represent a powerful approach that hijacks the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. SNIPERs are heterobifunctional molecules that recruit Inhibitor of Apoptosis (IAP) E3 ubiquitin ligases to the target protein, leading to its ubiquitination and subsequent degradation. This guide provides an in-depth technical overview of the core components of SNIPER technology, with a particular focus on the pivotal role of IAP E3 ligase ligands in their design and function. While the specific nomenclature "Ligand 33" does not correspond to a widely recognized IAP ligand in published literature, this document will explore the well-characterized IAP ligands that form the foundation of SNIPER development.
Introduction to SNIPER Technology
SNIPERs are chimeric molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an IAP E3 ligase, and a linker that connects these two moieties.[1][2] By simultaneously binding to both the POI and an IAP, the SNIPER molecule facilitates the formation of a ternary complex, which brings the E3 ligase in close proximity to the target protein. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3] The IAP family of E3 ligases, particularly cellular IAP1 (cIAP1) and X-linked IAP (XIAP), are attractive targets for this technology due to their role in apoptosis and cell survival, making SNIPERs potentially dual-action agents that can both degrade a target and promote apoptosis.[4]
The Central Role of IAP E3 Ligase Ligands
The choice of the IAP ligand is critical to the efficacy and specificity of a SNIPER. These ligands are typically small molecules that mimic the endogenous IAP-binding motif of the Second Mitochondria-derived Activator of Caspases (SMAC). Several classes of IAP ligands have been developed and incorporated into SNIPERs, with some of the most common being derivatives of Bestatin, MV1, and LCL161.[3][5] The affinity of the ligand for the BIR (Baculoviral IAP Repeat) domains of cIAP1 and XIAP influences the efficiency of ternary complex formation and subsequent protein degradation.
Quantitative Data on IAP Ligand Performance in SNIPERs
The effectiveness of a SNIPER is quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinity (Kd) of the IAP ligand to its target E3 ligases is also a crucial determinant of SNIPER potency.
| SNIPER Construct | Target Protein | IAP Ligand | DC50 | Dmax | Target E3 Ligase(s) | Reference |
| SNIPER(ER)-87 | ERα | LCL161 derivative | 0.097 µM (IC50) | Not Reported | XIAP, cIAP1 | [5] |
| SNIPER(ABL)-019 | BCR-ABL | MV1 | 0.3 µM | Not Reported | cIAP1, XIAP | [5] |
| SNIPER(ABL)-015 | BCR-ABL | MV1 | 5 µM | Not Reported | cIAP1, XIAP | [5] |
| SNIPER(ABL)-024 | BCR-ABL | LCL161 derivative | 5 µM | Not Reported | cIAP1, XIAP | [5] |
| SNIPER(ABL)-044 | BCR-ABL | Bestatin | 10 µM | Not Reported | cIAP1 | [5] |
| SNIPER(ABL)-058 | BCR-ABL | LCL161 derivative | 10 µM | Not Reported | cIAP1, XIAP | [5] |
| SNIPER(ABL)-013 | BCR-ABL | Bestatin | 20 µM | Not Reported | cIAP1 | [5] |
| BCL-XL PROTAC | BCL-XL | Not Specified | 63 nM | 90.8% | IAPs | [] |
| HDAC6 PROTAC | HDAC6 | Not Specified | 3.8 nM | Not Reported | IAPs | [] |
| CDK2/9 Degrader | CDK2 / CDK9 | Not Specified | 62 nM / 33 nM | Not Reported | IAPs | [] |
| IAP Ligand Class | Binding Affinity (Ki) to cIAP1 BIR3 | Binding Affinity (Ki) to XIAP BIR3 | Reference |
| SMAC mimetic (general) | 184 nM | 3.6 µM | [7] |
Signaling Pathways and Experimental Workflows
The mechanism of action of SNIPERs involves a cascade of intracellular events. Understanding this pathway is crucial for designing effective experiments to characterize novel SNIPER molecules.
SNIPER Mechanism of Action
Caption: SNIPER-mediated protein degradation pathway.
Experimental Workflow for SNIPER Characterization
Caption: Experimental workflow for SNIPER characterization.
Experimental Protocols
Protein Degradation Assay (Western Blot)
This protocol is used to determine the DC50 and Dmax of a SNIPER compound.
Materials:
-
Cell line expressing the protein of interest
-
SNIPER compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Prepare serial dilutions of the SNIPER compound in cell culture medium. Treat the cells with the different concentrations of the SNIPER compound or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli buffer and boiling. Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest and the loading control overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Image the blot using a suitable imaging system.
-
Data Analysis: Quantify the band intensities for the protein of interest and the loading control. Normalize the POI band intensity to the loading control. Plot the normalized intensity against the SNIPER concentration to determine the DC50 and Dmax.
In-Cell Ubiquitination Assay
This protocol is used to confirm that the SNIPER-induced protein degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the protein of interest
-
Plasmids expressing HA-tagged ubiquitin (or other tagged ubiquitin)
-
Transfection reagent
-
SNIPER compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (containing deubiquitinase inhibitors)
-
Antibody for immunoprecipitation (against the POI or a tag)
-
Protein A/G beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin (or the tag)
-
Other reagents for Western blotting as described above
Procedure:
-
Transfection: Co-transfect the cells with a plasmid expressing the protein of interest (if not endogenously expressed at sufficient levels) and a plasmid expressing HA-tagged ubiquitin.
-
Compound Treatment: After 24-48 hours, treat the cells with the SNIPER compound and/or a proteasome inhibitor (e.g., MG132) for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the protein of interest overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against the HA-tag (to detect ubiquitinated POI) and an antibody against the POI (to confirm successful immunoprecipitation). An increase in the high molecular weight smear upon treatment with the SNIPER and MG132 indicates ubiquitination of the target protein.[5][8]
Conclusion
The design of effective SNIPERs is a multi-parameter optimization problem where the choice of the IAP ligand plays a crucial role. A thorough understanding of the underlying biology, coupled with robust biochemical and cellular assays, is essential for the development of potent and selective protein degraders. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to design, synthesize, and characterize novel SNIPER molecules for therapeutic applications. As the field of targeted protein degradation continues to evolve, the strategic selection and optimization of E3 ligase ligands will remain a key determinant of success.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antagonism of c-IAP and XIAP proteins is required for efficient induction of cell death by small-molecule IAP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Affinity of LCL161 for Inhibitor of Apoptosis Proteins (IAPs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the E3 ligase ligand LCL161, a potent SMAC mimetic, to the Inhibitor of Apoptosis Protein (IAP) family. LCL161, also identified in some literature as ligand 33, is a critical tool in the development of Proteolysis Targeting Chimeras (PROTACs) and other therapeutic strategies aimed at inducing apoptosis in cancer cells. Understanding its specific binding characteristics with different IAP members is paramount for the rational design of novel therapeutics.
Executive Summary
LCL161 is a small molecule that mimics the endogenous IAP antagonist SMAC/Diablo, targeting the Baculovirus IAP Repeat (BIR) domains of IAP proteins. Its high-affinity binding disrupts the anti-apoptotic function of IAPs, leading to the degradation of cellular IAP1 (cIAP1) and cIAP2, and subsequent activation of apoptotic pathways. This guide summarizes the quantitative binding data of LCL161 to various IAP proteins, details the experimental methodologies used to determine these affinities, and illustrates the key signaling pathways and experimental workflows.
Quantitative Binding Affinity of LCL161 to IAP Proteins
The efficacy of LCL161 as an IAP antagonist is underscored by its high binding affinity, particularly to the BIR3 domain of cIAP1, cIAP2, and X-linked IAP (XIAP). The following table summarizes the available quantitative data for the binding of LCL161 to these key IAP family members. The data is primarily derived from competitive binding assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).
| IAP Protein | Domain | Binding Assay | Affinity Metric | Value (nM) | Reference |
| cIAP1 | BIR3 | TR-FRET | Ki | ~nM range | [1] |
| cIAP1 | - | Cell-based | IC50 | 0.4 | [2][3] |
| XIAP | - | Cell-based | IC50 | 35 | [2][3] |
Note: IC50 values from cell-based assays are indicative of functional potency but are not direct measures of binding affinity. Ki values from biochemical assays provide a more direct measure of binding affinity.
Signaling Pathway of IAP Antagonism by LCL161
LCL161 functions by binding to the BIR domains of IAPs, which are crucial for their interaction with and inhibition of caspases, as well as their role in ubiquitin ligase complexes. The binding of LCL161 to cIAP1 and cIAP2 induces a conformational change that triggers their auto-ubiquitination and subsequent degradation by the proteasome. This degradation has two major consequences: the stabilization of NIK, leading to the activation of the non-canonical NF-κB pathway, and the release of the RIP1 kinase, which can then participate in the formation of the apoptosome, leading to caspase-8 activation and apoptosis.
References
Methodological & Application
Application Notes and Protocols for Utilizing E3 Ligase Ligands in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful strategy in drug discovery and chemical biology.[1][2] These heterobifunctional molecules recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3] A critical component of any PROTAC is the E3 ligase ligand, which determines which of the over 600 human E3 ligases is hijacked for this process.[4][5]
Western blotting is an essential technique to validate the efficacy of a PROTAC by quantifying the reduction in the target protein levels.[3][6] This document provides a detailed guide on how to use an E3 ligase ligand, as part of a PROTAC, in a western blot experiment to assess target protein degradation.
Note on "E3 ligase Ligand 33 (56-9B)": As of December 2025, detailed information regarding the specific E3 ligase targeted by "this compound (56-9B)" is not publicly available in scientific literature or commercial datasheets. Therefore, the following protocols and data are presented as a general guide for a typical PROTAC experiment and can be adapted once the specific characteristics of this ligand are known. The examples provided utilize a Cereblon (CRBN) ligand, a commonly used E3 ligase ligand in PROTAC design.[2][7]
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.[8]
PROTAC-mediated protein degradation pathway.
Experimental Workflow for Western Blot Analysis
The overall workflow for assessing PROTAC-induced protein degradation involves cell treatment, protein extraction, quantification, separation by SDS-PAGE, transfer to a membrane, and immunodetection.
Western blot experimental workflow.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for a western blot experiment to quantify the degradation of a target protein after treatment with a PROTAC molecule.
1. Materials and Reagents
-
Cell Line: A cell line endogenously expressing the target protein of interest.
-
PROTAC Stock Solution: 10 mM stock of the PROTAC (containing the E3 ligase ligand of interest) in DMSO.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay kit.
-
Laemmli Sample Buffer: 4x or 6x concentration.
-
SDS-PAGE Gels: Polyacrylamide gels of an appropriate percentage to resolve the target protein.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Antibody specific to the target protein of interest.
-
Antibody for a loading control protein (e.g., GAPDH, β-actin, or Vinculin).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager.
2. Cell Treatment
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range to test for a new PROTAC is from 1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and, if available, a negative control PROTAC (e.g., one with an inactive E3 ligase ligand or target-binding ligand).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or controls.
-
Incubate the cells for a specific duration. A time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended to determine the optimal treatment time.[9]
3. Cell Lysis and Protein Quantification
-
After the treatment period, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.[9]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant (containing the protein) to a new clean tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
-
Add the appropriate volume of Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[9]
-
Load equal amounts of protein (typically 20-30 µg) into each well of the SDS-PAGE gel. Include a protein ladder to determine the molecular weight of the bands.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.
6. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
The next day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control protein on the same membrane after stripping, or on a separate gel.
7. Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.[9]
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Calculate the percentage of protein degradation for each treatment condition relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
Data Presentation
Quantitative data from western blot experiments should be summarized for clear interpretation and comparison.
Table 1: Dose-Response of a Hypothetical PROTAC on Target Protein Degradation
| PROTAC Concentration (nM) | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 50 | 0.23 | 77% |
| 100 | 0.11 | 89% |
| 500 | 0.08 | 92% |
| 1000 | 0.09 | 91% |
Table 2: Time-Course of Target Protein Degradation with a Hypothetical PROTAC (at 100 nM)
| Treatment Time (hours) | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Vehicle |
| 0 | 1.00 | 0% |
| 4 | 0.65 | 35% |
| 8 | 0.38 | 62% |
| 16 | 0.15 | 85% |
| 24 | 0.12 | 88% |
Troubleshooting
-
No degradation observed:
-
Confirm target and E3 ligase expression in the cell line.
-
Optimize PROTAC concentration and treatment time.
-
Verify the activity of the PROTAC.
-
-
High background:
-
Optimize blocking conditions (time, blocking agent).
-
Adjust primary and secondary antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
Uneven loading:
-
Ensure accurate protein quantification and careful sample loading.
-
Use a reliable loading control for normalization.
-
Conclusion
Western blotting is a fundamental and reliable method for assessing the efficacy of PROTACs by directly measuring the degradation of the target protein. By following a well-defined protocol and carefully optimizing experimental parameters, researchers can obtain robust and quantifiable data to advance their targeted protein degradation research. Once the specific E3 ligase targeted by "this compound" is identified, this general protocol can be further refined for more targeted and effective experimentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 ligase Ligand 56 - Immunomart [immunomart.com]
- 8. arvinas.com [arvinas.com]
- 9. benchchem.com [benchchem.com]
Synthesizing a PROTAC: A Detailed Protocol for Hijacking the VHL E3 Ligase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]
Therefore, this guide will focus on a well-characterized and widely used VHL ligand as a representative example to illustrate the principles and methodologies of PROTAC synthesis. The von Hippel-Lindau E3 ligase is a cornerstone of PROTAC technology and is frequently employed in the development of novel degraders.[7][8] The protocols and data presented herein are compiled from established methodologies in the field to provide a comprehensive and practical resource for researchers.
PROTAC Mechanism of Action and the VHL Signaling Pathway
The fundamental mechanism of a VHL-recruiting PROTAC involves hijacking the VHL E3 ligase complex (composed of VHL, Elongin B, Elongin C, Cullin 2, and Rbx1) to induce the degradation of a specific POI.[7][9] Under normal physiological conditions, the VHL complex targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and degradation in an oxygen-dependent manner.[10] PROTACs co-opt this natural process by bringing a new POI into proximity with the VHL complex, leading to its ubiquitination and subsequent destruction by the 26S proteasome.
Experimental Protocols
The synthesis of a PROTAC is a multi-step process that typically involves three key stages: synthesis of the E3 ligase ligand with a linker attachment point, synthesis of the POI ligand with a compatible functional group, and finally, the coupling of these two components.
Materials and Reagents
-
(2S,4R)-4-Hydroxyproline
-
Boc anhydride (B1165640) (Boc₂O)
-
Tert-butyl carbazate
-
Activating agents (e.g., HATU, HOBt)
-
Coupling reagents (e.g., DCC, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM, THF, acetonitrile)
-
Linker precursors (e.g., PEG-based linkers with terminal functional groups)
-
POI ligand with a suitable functional group for conjugation
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography, HPLC solvents)
Synthesis of a Functionalized VHL Ligand
The following is a representative protocol for the synthesis of a commonly used VHL ligand precursor with a carboxylic acid handle for linker attachment.
-
Protection of (2S,4R)-4-Hydroxyproline:
-
Dissolve (2S,4R)-4-hydroxyproline in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate and cool the solution to 0 °C.
-
Add Boc anhydride (Boc₂O) portion-wise and stir the reaction overnight at room temperature.
-
Acidify the mixture with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected hydroxyproline (B1673980).
-
-
Amide Coupling to form the VHL Core:
-
Dissolve the Boc-protected hydroxyproline in anhydrous DMF.
-
Add HATU, HOBt, and DIPEA to the solution.
-
In a separate flask, prepare a solution of the desired amine component (e.g., a substituted aniline (B41778) derivative that forms the rest of the VHL ligand).
-
Add the amine solution to the activated hydroxyproline mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Purify the crude product by silica gel column chromatography.
-
-
Deprotection and Final Modification:
-
Dissolve the product from the previous step in a suitable solvent (e.g., DCM).
-
Add trifluoroacetic acid (TFA) to remove the Boc protecting group.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting amine can then be coupled with a linker precursor that has a terminal carboxylic acid.
-
PROTAC Assembly: Coupling the VHL Ligand and POI Ligand
This final step involves linking the functionalized VHL ligand to the POI ligand. The choice of coupling chemistry will depend on the functional groups present on the linker and the two ligands. A common approach is amide bond formation.
-
Activation of the Linker-VHL Ligand:
-
Dissolve the VHL ligand-linker conjugate (with a terminal carboxylic acid) in anhydrous DMF.
-
Add HATU and DIPEA and stir for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling to the POI Ligand:
-
Dissolve the POI ligand (with a free amine) in anhydrous DMF.
-
Add the POI ligand solution to the activated VHL ligand-linker mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification and Characterization:
-
Upon completion, purify the final PROTAC using preparative HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.
-
Data Presentation
The efficacy of a synthesized PROTAC is evaluated through a series of in vitro and cellular assays. Key parameters include binding affinity to the target protein and the E3 ligase, and the efficiency of target protein degradation in cells. The following tables present representative quantitative data for a hypothetical VHL-based PROTAC targeting a kinase of interest.
Table 1: Biochemical and Biophysical Characterization
| Parameter | PROTAC Compound | POI Ligand (Warhead) | VHL Ligand |
| Binding Affinity to POI (Kd, nM) | 25 | 15 | > 10,000 |
| Binding Affinity to VHL (Kd, nM) | 150 | > 10,000 | 100 |
| Ternary Complex Formation (Cooperativity, α) | 5 | N/A | N/A |
Kd values are typically determined by methods such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). Cooperativity (α) reflects the change in binding affinity of one ligand when the other is already bound in the ternary complex.
Table 2: Cellular Degradation Efficiency
| Cell Line | DC50 (nM) | Dmax (%) | Time to Dmax (hours) |
| HEK293 | 10 | > 95 | 8 |
| Cancer Cell Line A | 25 | 90 | 12 |
| Cancer Cell Line B | 50 | 85 | 16 |
DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. These values are typically determined by Western Blot or quantitative mass spectrometry.[11]
Conclusion
The synthesis of PROTACs is a complex but powerful approach in modern drug discovery. While the specific details for "E3 ligase Ligand 33" remain elusive, the principles of PROTAC design and synthesis are well-established. By following the representative protocol for a VHL-based PROTAC outlined in this document, researchers can gain valuable insights into the practical aspects of creating these innovative protein degraders. The provided diagrams and data tables serve as a guide for understanding the underlying biological mechanisms and for evaluating the performance of newly synthesized PROTACs. As the field of targeted protein degradation continues to evolve, the development of novel E3 ligase ligands and optimized synthetic strategies will undoubtedly expand the therapeutic potential of this exciting modality.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Immune regulation by protein ubiquitination: roles of the E3 ligases VHL and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: E3 Ligase Ligand 33 (cIAP1 Ligand) Linker Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) has emerged as a powerful therapeutic modality.[1][2] These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] E3 ligase Ligand 33, also known as cIAP1 Ligand-Linker Conjugate 11, is a crucial component in the design of SNIPERs that hijack the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[][6][7]
These application notes provide a detailed overview of the conjugation chemistry for coupling this compound (and analogous cIAP1 ligands) to linkers for the synthesis of potent protein degraders. The protocols outlined below are based on established synthetic methodologies in the field of targeted protein degradation.
Signaling Pathway and Mechanism of Action
SNIPERs containing a cIAP1 ligand, such as this compound, induce the degradation of a target protein through the ubiquitin-proteasome system. The bifunctional nature of the SNIPER molecule allows for the formation of a ternary complex between the target protein, the SNIPER, and the cIAP1 E3 ligase. This proximity induces the auto-ubiquitination and degradation of cIAP1 itself and, more importantly, the ubiquitination of the target protein.[8] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of Action for a cIAP1-recruiting SNIPER.
Experimental Protocols
The synthesis of a cIAP1-based PROTAC or SNIPER involves the conjugation of the cIAP1 ligand to a linker, which is then coupled to the ligand for the protein of interest. Amide bond formation is a common and robust method for this conjugation.
Protocol 1: Amide Bond Formation for Linker Conjugation
This protocol describes the coupling of a cIAP1 ligand containing a carboxylic acid functional group with an amine-terminated linker.
Materials and Reagents:
-
cIAP1 ligand with a carboxylic acid handle (1.0 eq)
-
Amine-terminated linker (e.g., NH2-PEGn-COOH, where n is the number of PEG units) (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
-
Nitrogen or Argon atmosphere
-
Analytical and preparative HPLC
-
LC-MS
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the cIAP1 ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the amine-terminated linker (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the cIAP1 ligand-linker conjugate.
Quantitative Data (Representative):
The following table provides representative yields for amide coupling reactions in PROTAC synthesis. Actual yields will vary depending on the specific substrates and reaction conditions.
| Coupling Partners | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Carboxylic Acid-functionalized E3 Ligand + Amine-Linker | HATU, DIPEA | DMF | 12-16 | 60-85 | General Protocol |
| Amine-functionalized E3 Ligand + Carboxylic Acid-Linker | EDC, HOBt | DCM/DMF | 12-24 | 55-80 | General Protocol |
Experimental Workflow for SNIPER Synthesis and Evaluation
The overall workflow for developing a cIAP1-based SNIPER involves several key stages, from synthesis to biological evaluation.
Caption: A typical workflow for the synthesis and evaluation of SNIPER molecules.
Data Presentation
Table 1: Physicochemical Properties of Common Linkers
The choice of linker is critical for the efficacy of a PROTAC or SNIPER. The linker's length, rigidity, and solubility affect the formation and stability of the ternary complex.
| Linker Type | Composition | Key Features |
| PEG Linkers | Polyethylene glycol chains of varying lengths | Improves solubility and cell permeability. |
| Alkyl Linkers | Saturated hydrocarbon chains | Provides conformational rigidity. |
| Click Chemistry Linkers | Contains azide (B81097) or alkyne functionalities | Allows for highly efficient and specific ligation. |
Table 2: Characterization Data for a Representative cIAP1 Ligand-Linker Conjugate
After synthesis and purification, the identity and purity of the conjugate must be confirmed.
| Analytical Method | Expected Result |
| LC-MS | A single major peak with the expected mass-to-charge ratio (m/z) for the product. |
| ¹H NMR | Peaks corresponding to the protons of both the cIAP1 ligand and the linker. |
| Analytical HPLC | Purity of >95% as determined by peak area integration. |
Conclusion
The conjugation of this compound, a cIAP1 ligand, to a suitable linker is a critical step in the synthesis of SNIPER molecules for targeted protein degradation. The protocols and data presented here provide a foundational guide for researchers in this field. Successful synthesis and purification, followed by rigorous biological evaluation, are essential for the development of potent and selective protein degraders. The modular nature of SNIPERs allows for the systematic optimization of each component—the cIAP1 ligand, the linker, and the POI ligand—to achieve the desired pharmacological profile.
References
- 1. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. SNIPER | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cellular Degradation Assays Featuring E3 Ligase Ligand 33
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" disease targets. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to harness the cell's intrinsic protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), for the selective elimination of proteins of interest (POIs). At the core of this technology is the recruitment of an E3 ubiquitin ligase to the target protein, facilitating its ubiquitination and subsequent degradation.
This document provides detailed application notes and protocols for designing and executing a cellular degradation assay for a hypothetical E3 ligase ligand, designated "Ligand 33". For the purpose of this guide, we will consider Ligand 33 as a component of a PROTAC that recruits the Cereblon (CRBN) E3 ligase to degrade the target protein, Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription. These protocols will guide researchers through the essential steps of assessing the efficacy and characteristics of novel protein degraders.
Mechanism of Action: Ligand 33-Mediated BRD4 Degradation
Ligand 33 acts as a molecular bridge, forming a ternary complex between the BRD4 protein and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on BRD4. The resulting polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then proteolytically degrades the BRD4 protein.
Application Notes and Protocols: Utilizing E3 Ligase Ligands in CRISPR Screening
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive searches for a specific molecule designated "E3 ligase Ligand 33" did not yield detailed scientific literature regarding its specific E3 ligase target, mechanism of action, or direct application in CRISPR screening. Therefore, these application notes and protocols are presented as a representative guide, illustrating the principles and methodologies for applying a hypothetical, well-characterized E3 ligase ligand in CRISPR-based functional genomics screens. For this purpose, we will use a hypothetical ligand, "Ligand-X," targeting the well-studied von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Introduction
CRISPR-Cas9 technology has revolutionized functional genomics, enabling genome-wide interrogation of gene function. When combined with small molecules that modulate specific cellular components, such as E3 ubiquitin ligases, CRISPR screens become a powerful tool to elucidate drug mechanisms, identify synthetic lethal interactions, and discover novel therapeutic targets.
E3 ubiquitin ligases are key enzymes in the ubiquitin-proteasome system, responsible for substrate recognition and subsequent degradation of target proteins. Small molecule ligands that recruit E3 ligases to new protein targets, often employed in Proteolysis Targeting Chimeras (PROTACs), represent a rapidly growing therapeutic modality.[1][2][3] CRISPR screens in the presence of such ligands can identify genes that, when knocked out, confer resistance or sensitivity to the induced protein degradation, providing valuable insights into the underlying biology and potential resistance mechanisms.
These notes provide a comprehensive framework for designing and executing CRISPR screens using a hypothetical E3 ligase ligand, Ligand-X, which engages the VHL E3 ligase.
Signaling Pathway
The VHL E3 ligase is a component of the Cullin-RING E3 ubiquitin ligase (CRL) family.[4] Under normal oxygen conditions (normoxia), the VHL complex recognizes and polyubiquitinates the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for proteasomal degradation. Small molecule ligands, such as the hypothetical Ligand-X, can hijack this machinery to induce the degradation of other target proteins.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a CRISPR screen performed with Ligand-X. The screen aims to identify genes whose knockout leads to resistance to Ligand-X-induced cell death in a cancer cell line dependent on the target protein for survival.
| Parameter | Value | Reference |
| Cell Line | Cancer Cell Line ABC | Hypothetical |
| CRISPR Library | Genome-wide knockout library | Hypothetical |
| Ligand-X Concentration | 100 nM (IC50) | Hypothetical |
| Screening Duration | 14 days | Hypothetical |
| Top Resistance Hits (Gene) | VHL, CUL2, RBX1 | Hypothetical |
| Log2 Fold Change (LFC) - VHL | +5.2 | Hypothetical |
| Log2 Fold Change (LFC) - CUL2 | +4.8 | Hypothetical |
| Log2 Fold Change (LFC) - RBX1 | +4.5 | Hypothetical |
| False Discovery Rate (FDR) | < 0.01 | Hypothetical |
Experimental Protocols
Cell Line Preparation and Lentiviral Transduction
This protocol outlines the steps for preparing a stable Cas9-expressing cell line and transducing it with a pooled CRISPR library.
-
Cell Line Selection: Choose a cell line where the target protein of Ligand-X is expressed and essential for a measurable phenotype (e.g., proliferation, survival).
-
Cas9 Expression: Generate a stable cell line expressing the Cas9 nuclease. This can be achieved by lentiviral transduction of a Cas9 expression vector followed by antibiotic selection.
-
Lentivirus Production: Produce high-titer lentivirus for the pooled CRISPR sgRNA library according to standard protocols.
-
Determination of Viral Titer: Titer the lentiviral library on the Cas9-expressing cells to determine the optimal multiplicity of infection (MOI) for achieving a single sgRNA integration per cell (typically MOI < 0.5).
-
Library Transduction: Transduce the Cas9-expressing cells with the sgRNA library at the predetermined MOI. Ensure a sufficient number of cells are transduced to maintain library representation (at least 500 cells per sgRNA).
-
Antibiotic Selection: After 48-72 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin).
CRISPR Screen with Ligand-X
This protocol describes the execution of the CRISPR screen in the presence of the E3 ligase ligand.
-
Establish Baseline Population: Collect a sample of the transduced cell population after antibiotic selection to serve as the baseline (T0) reference.
-
Cell Plating: Plate the transduced cells into replicate culture flasks. Maintain a minimum of 500 cells per sgRNA in the library for each replicate.
-
Treatment Initiation: Treat one set of replicates with Ligand-X at a pre-determined concentration (e.g., IC50). Treat the control set with vehicle (e.g., DMSO).
-
Cell Culture and Passaging: Culture the cells for the duration of the screen (e.g., 14-21 days). Passage the cells as needed, ensuring that the cell number does not drop below the minimum representation level. Replenish the media with fresh Ligand-X or vehicle at each passage.
-
Harvesting: At the end of the screen, harvest the cells from both the Ligand-X-treated and vehicle-treated populations.
Genomic DNA Extraction and Next-Generation Sequencing (NGS)
This protocol details the steps for preparing the sgRNA sequences for analysis.
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and final cell populations using a commercial kit.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Library Preparation and Sequencing: Purify the PCR products and quantify the library. Pool the libraries and perform high-throughput sequencing on an Illumina platform.
Data Analysis
This protocol provides an overview of the computational analysis of the sequencing data.
-
Read Alignment and Counting: Demultiplex the sequencing reads and align them to the sgRNA library reference to obtain read counts for each sgRNA.
-
Normalization: Normalize the read counts to the total number of reads per sample.
-
Hit Identification: Use statistical packages like MAGeCK to calculate the log2 fold change (LFC) of each sgRNA between the Ligand-X-treated and vehicle-treated samples (or between the final time point and T0). Identify genes with statistically significant enrichment or depletion of their corresponding sgRNAs.
-
Pathway Analysis: Perform gene ontology or pathway enrichment analysis on the significant hits to identify biological processes affected by the treatment.
Experimental Workflow Diagram
Logical Relationships Diagram
References
Application Notes and Protocols for E3 Ligase Ligands in Cancer Cell Apoptosis Research
Topic: E3 Ligase Ligand 33 for Inducing Apoptosis in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Note on "this compound (56-9B)": Publicly available scientific literature does not contain specific data regarding a molecule designated "this compound" or "56-9B" for inducing apoptosis in cancer cells. The information appears to originate from commercial product listings without associated peer-reviewed publications detailing its mechanism of action, quantitative performance, or specific experimental protocols.
Therefore, this document provides a generalized framework for application notes and protocols applicable to a hypothetical E3 ligase ligand used in a Proteolysis Targeting Chimera (PROTAC) to induce apoptosis in cancer cells. The user should substitute the placeholder information with data specific to their molecule of interest once available.
Application Notes
Introduction
E3 ubiquitin ligases are key enzymes in the ubiquitin-proteasome system (UPS), which mediates the degradation of cellular proteins.[1][2][3] Targeted protein degradation using technologies like PROTACs has emerged as a promising therapeutic strategy, particularly in oncology.[1][4] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI.[4][5] By targeting oncogenic proteins for degradation, PROTACs can induce apoptosis and inhibit tumor growth.[6][7]
This document describes the use of a hypothetical E3 ligase ligand, as part of a PROTAC, to induce apoptosis in cancer cells by targeting a key survival protein.
Mechanism of Action
The PROTAC incorporating "this compound" is designed to simultaneously bind to an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) and a specific anti-apoptotic protein prevalent in a cancer type of interest. This binding event forms a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. Depletion of the anti-apoptotic protein disrupts critical cell survival signaling, leading to the activation of the apoptotic cascade.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. The roles of E3 ubiquitin ligases in cancer progression and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 5. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
Measuring Ternary Complex Formation with E3 Ligase Ligand 33: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins through the ubiquitin-proteasome system has emerged as a powerful therapeutic modality. A key mechanism in this process is the formation of a ternary complex, consisting of a target protein, an E3 ubiquitin ligase, and a heterobifunctional molecule, such as a Proteolysis Targeting Chimera (PROTAC). The stability and cooperativity of this ternary complex are critical determinants of the efficiency and selectivity of protein degradation.[1][2][3][4] This document provides detailed application notes and protocols for measuring the formation of a ternary complex involving an E3 ligase, using "Ligand 33" as a representative E3 ligase-recruiting ligand.
The formation of a stable ternary complex is a crucial step for subsequent ubiquitination and degradation of the target protein.[2][3][5] The interaction between the E3 ligase and the target protein, bridged by the PROTAC, can exhibit cooperativity, where the binding of one protein enhances the affinity for the other.[1][6][7] Quantifying the binding affinities of the binary and ternary complexes, as well as the cooperativity factor (alpha), provides invaluable insights for the optimization of potent and selective protein degraders.[1][6][7]
A variety of biophysical and biochemical assays are available to characterize these interactions, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).[3][4][8][9] Each technique offers unique advantages in terms of throughput, sample consumption, and the type of data generated.
Signaling Pathway and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. Ternary Complex Formation [worldwide.promega.com]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 8. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Application Notes and Protocols: Targeted KRAS Degradation Using an E3 Ligase-Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma (KRAS) oncogene is a pivotal driver in numerous human cancers.[] Historically considered "undruggable," the development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention.[2] This document provides detailed application notes and protocols for a PROTAC designed to degrade KRAS, by utilizing a ligand for an E3 ubiquitin ligase to hijack the cell's natural protein disposal system.[2] Specifically, we focus on the principles and methodologies applicable to a PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase to target KRAS for degradation. A prominent example of such a molecule is LC-2, a first-in-class PROTAC capable of degrading endogenous KRAS G12C.[3][4] These protocols are intended to guide researchers in the evaluation of similar KRAS-targeting PROTACs.
Introduction
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5] This tripartite complex formation brings the E3 ligase in close proximity to the POI, facilitating the transfer of ubiquitin to the target protein.[6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7][] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, offering a potential advantage over traditional inhibitors.[9]
The KRAS protein, particularly with mutations such as G12C, is a high-priority target in cancer therapy.[] PROTACs that recruit E3 ligases like VHL or Cereblon (CRBN) have been developed to target and degrade mutant KRAS.[9][10] LC-2, for instance, couples the covalent KRAS G12C inhibitor MRTX849 with a VHL ligand, inducing rapid and sustained degradation of KRAS G12C and suppressing downstream signaling pathways like the MAPK pathway.[3][7][11]
Mechanism of Action
The fundamental mechanism of a KRAS-targeting PROTAC involves the formation of a ternary complex between the KRAS protein, the PROTAC molecule, and the recruited E3 ligase (e.g., VHL). This induced proximity leads to the ubiquitination of KRAS, marking it for proteasomal degradation. The degradation of KRAS is expected to inhibit downstream signaling pathways, such as the MAPK/ERK pathway, thereby suppressing cancer cell proliferation.[12]
Quantitative Data Summary
The efficacy of KRAS-targeting PROTACs is typically quantified by their degradation capability (DC50 and Dmax) and their anti-proliferative effects (IC50). The following tables summarize representative data for the VHL-based KRAS G12C degrader, LC-2.
| Cell Line | KRAS G12C Status | DC50 (µM) | Dmax (%) | Reference |
| NCI-H2030 | Homozygous | 0.59 ± 0.20 | ~75 | [13] |
| MIA PaCa-2 | Homozygous | 0.32 ± 0.08 | ~75 | [13] |
| SW1573 | Homozygous | 0.76 ± 0.30 | ~90 | [13] |
| NCI-H23 | Heterozygous | 0.25 ± 0.08 | ~90 | [13] |
| NCI-H358 | Heterozygous | 0.52 ± 0.30 | ~40 | [13] |
-
DC50 : Concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax : Maximum percentage of target protein degradation achieved.
| Cell Line | IC50 of MRTX849 (µM) | DC50 of LC-2 (µM) | Reference |
| NCI-H2030 | ~0.10 | 0.59 ± 0.20 | [13] |
| MIA PaCa-2 | ~0.10 | 0.32 ± 0.08 | [13] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Cellular KRAS Degradation Assay via Western Blot
This protocol is to quantify the extent of KRAS degradation following PROTAC treatment.
Materials:
-
KRAS mutant cancer cell lines (e.g., MIA PaCa-2, NCI-H2030)[14]
-
KRAS-targeting PROTAC (e.g., LC-2)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-KRAS, anti-p-ERK, anti-ERK, anti-β-actin or GAPDH (loading control)[15]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed KRAS mutant cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of the KRAS PROTAC or DMSO for a specified time (e.g., 24 hours).[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[16] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
Sample Preparation: Normalize protein amounts and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[16]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]
-
Wash the membrane again and add ECL substrate.[15]
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using image analysis software.
-
Normalize the KRAS signal to the loading control to determine the relative decrease in protein levels.[15]
-
Calculate DC50 values using appropriate software.
-
Cell Viability Assay
This assay measures the effect of the PROTAC on cell proliferation and viability.
Materials:
-
KRAS mutant cell lines
-
KRAS-targeting PROTAC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Plot the data and calculate the IC50 value.[16]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the KRAS-PROTAC-E3 ligase ternary complex.
Materials:
-
KRAS mutant cell lines
-
KRAS-targeting PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (e.g., anti-VHL) or a tag on the ligase
-
Control IgG antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis: Lyse cells in non-denaturing lysis buffer.[17]
-
Immunoprecipitation:
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.[17]
-
Elution: Elute the bound proteins by boiling in Laemmli sample buffer.[17]
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against KRAS and VHL to detect the co-immunoprecipitated proteins.[17]
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak KRAS degradation | PROTAC is inactive or not cell-permeable. | Verify compound integrity. Test in a cell-free system. |
| Low expression of the E3 ligase in the cell line. | Confirm E3 ligase expression by Western blot. | |
| "Hook effect" at high PROTAC concentrations.[13] | Test a wider range of concentrations, including lower ones. | |
| High background in Western blot | Insufficient blocking or washing. | Increase blocking time and number of washes.[18] |
| Antibody concentration is too high. | Optimize primary and secondary antibody dilutions.[18] | |
| Inconsistent Co-IP results | Non-specific binding. | Increase the stringency of the wash buffer. |
| Ternary complex is transient. | Optimize treatment time and ensure proteasome inhibition. |
Conclusion
The targeted degradation of KRAS using PROTAC technology represents a promising therapeutic strategy for a range of cancers. The protocols outlined in this document provide a framework for the comprehensive evaluation of KRAS-targeting PROTACs, from initial degradation and viability screening to mechanistic validation of ternary complex formation. Rigorous and systematic application of these methods is crucial for the successful development of this novel class of therapeutics.
References
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs | Semantic Scholar [semanticscholar.org]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 9. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Permeability Assessment of E3 Ligase Ligand 33
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ubiquitin ligases are critical components of the ubiquitin-proteasome system (UPS), playing a key role in protein degradation.[1][2] Small molecules that modulate E3 ligase activity, such as "Ligand 33," are of significant interest in drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[3][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5][6][7]
The cellular permeability of an E3 ligase ligand is a crucial parameter that dictates its therapeutic efficacy.[3][8][9] For a PROTAC to be effective, it must be able to cross the cell membrane to reach its intracellular target protein and the E3 ligase.[3] Therefore, accurate assessment of cell permeability is a critical step in the development of E3 ligase-based therapeutics.[3][9]
These application notes provide detailed protocols for two standard and widely accepted in vitro methods for evaluating the cell permeability of small molecules like Ligand 33: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[4][8]
Data Presentation
The following table summarizes hypothetical permeability data for Ligand 33, as would be obtained from the described assays. This format allows for a clear and concise presentation of the key permeability parameters.
| Compound | Assay Type | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
| Ligand 33 | PAMPA | 8.5 | N/A | N/A | High |
| Caco-2 | 5.2 | 15.6 | 3.0 | Moderate with Active Efflux | |
| Propranolol | Caco-2 | 25.0 | 24.5 | 0.98 | High (Control) |
| Atenolol | Caco-2 | 0.2 | 0.3 | 1.5 | Low (Control) |
Table 1: Hypothetical Permeability Data for E3 Ligase Ligand 33. Apparent permeability coefficient (Papp) values for the apical to basolateral (A→B) and basolateral to apical (B→A) directions are presented. The efflux ratio (ER) is calculated as the ratio of Papp (B→A) to Papp (A→B). Propranolol and Atenolol are included as high and low permeability controls, respectively.
Signaling Pathway
The diagram below illustrates the general mechanism of action for a PROTAC incorporating an E3 ligase ligand.
Figure 1: PROTAC Mechanism of Action.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[3][10] It is a cost-effective method for early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.[3][10]
Materials:
-
PAMPA plate (96-well format with a donor and acceptor plate)
-
Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ligand 33 stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
UV-Vis spectrophotometer or LC-MS/MS system
Protocol:
-
Prepare the Artificial Membrane: Coat the membrane of the donor plate with 5 µL of the artificial membrane solution and let it sit for 5 minutes.
-
Prepare Donor Solutions: Prepare the donor solution by diluting Ligand 33 and control compounds to a final concentration of 100 µM in PBS. The final DMSO concentration should be less than 1%.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Start the Assay: Add 150 µL of the donor solutions to the corresponding wells of the donor plate.
-
Assemble the PAMPA Plate: Carefully place the donor plate onto the acceptor plate.
-
Incubation: Incubate the assembled plate at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.
-
Sample Analysis: After incubation, determine the concentration of Ligand 33 in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[Drug]acceptor = Concentration of drug in the acceptor well
-
[Drug]equilibrium = Equilibrium concentration
-
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[11][12][13] This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux.[3][12][13]
Experimental Workflow Diagram:
Figure 2: Caco-2 Permeability Assay Workflow.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Ligand 33 stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., propranolol, atenolol)
-
TEER meter
-
LC-MS/MS system
Protocol:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 104 cells/cm2. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a monolayer with tight junctions.[14]
-
Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 cell monolayer. Only use monolayers with TEER values above 250 Ω·cm2.
-
Assay Preparation:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Prepare the dosing solutions of Ligand 33 and control compounds in HBSS at the desired concentration (e.g., 10 µM).
-
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Add the dosing solution to the apical (A) compartment.
-
Add fresh HBSS to the basolateral (B) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with an equal volume of fresh HBSS.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Add the dosing solution to the basolateral (B) compartment.
-
Add fresh HBSS to the apical (A) compartment.
-
Incubate and sample from the apical compartment as described for the A→B direction.
-
-
Sample Analysis: Quantify the concentration of Ligand 33 in the collected samples using a validated LC-MS/MS method.
-
Calculate Papp and Efflux Ratio:
-
The apparent permeability (Papp) is calculated using the formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux rate
-
A is the surface area of the membrane
-
C0 is the initial concentration in the donor compartment
-
-
The efflux ratio (ER) is calculated as:
ER = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Conclusion
The PAMPA and Caco-2 permeability assays are robust and complementary methods for assessing the cell permeability of E3 ligase ligands like Ligand 33. The PAMPA assay serves as an excellent primary screen for passive permeability, while the Caco-2 assay provides more detailed insights into both passive and active transport mechanisms. The data generated from these assays are essential for guiding the optimization of lead compounds and selecting candidates with favorable pharmacokinetic properties for further development.
References
- 1. apexbt.com [apexbt.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Permeability Assay - Profacgen [profacgen.com]
- 5. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Compound Permeability and Target Affinity [worldwide.promega.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Accelerated Caco-2 cell permeability model for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: E3 Ligase Ligand 33 Solubility Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the solubility of E3 ligase Ligand 33 and similar small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a small molecule designed to bind to an E3 ubiquitin ligase, playing a role in targeted protein degradation, often explored in anti-cancer research.[1] Its solubility is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of the compound and yielding unreliable results in in-vitro assays.[2]
Q2: What are the common causes of poor solubility for a compound like this compound?
A2: Poor solubility in aqueous solutions often stems from the molecular structure of the compound. High lipophilicity (a tendency to dissolve in fats, oils, and lipids) and strong intermolecular forces within the crystal lattice of the solid compound can significantly limit its ability to dissolve in water.[3] For many new chemical entities, these characteristics are common, with estimates suggesting that up to 90% of small molecules in the drug development pipeline are poorly soluble.[3]
Q3: What are the primary strategies to improve the solubility of a poorly soluble compound?
A3: There are three main categories of strategies to enhance the solubility of compounds like this compound:
-
Physical Modifications: These methods alter the physical properties of the solid compound to increase its dissolution rate. Techniques include particle size reduction (micronization, nanosizing) and creating solid dispersions.[4][5]
-
Chemical Modifications: This approach involves altering the chemical structure of the molecule to introduce more soluble groups. This can include salt formation, co-crystallization, or the creation of prodrugs.[6][7][8]
-
Formulation-Based Approaches: These strategies involve the use of excipients and delivery systems to improve solubility. Common methods include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations.[9][10][11]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Problem: this compound precipitates out of solution during my in-vitro assay.
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for precipitation issues.
Possible Cause 1: Supersaturation of the Compound
Your experimental concentration may exceed the kinetic or thermodynamic solubility of Ligand 33 in the chosen solvent system.
Solutions:
-
Determine the Kinetic Solubility: Perform a kinetic solubility assay to understand the concentration at which the compound starts to precipitate from a stock solution (typically in DMSO) when diluted into an aqueous buffer.
-
Adjust Concentration: If possible, lower the working concentration of Ligand 33 in your assay to be within its determined solubility range.
-
Use Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of lipophilic compounds.[12]
Hypothetical Solubility Data with Co-solvents
| Co-solvent (in PBS pH 7.4) | Ligand 33 Solubility (µM) |
| 1% DMSO | 5 |
| 5% DMSO | 25 |
| 10% DMSO | 70 |
| 5% Ethanol | 15 |
| 5% PEG400 | 40 |
Possible Cause 2: Incompatible Solvent System
The buffer composition, pH, or ionic strength may not be optimal for keeping Ligand 33 in solution.
Solutions:
-
pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[8] If Ligand 33 has acidic or basic functional groups, determine its pKa and adjust the buffer pH accordingly.
-
Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility.[10]
-
Cyclodextrin Complexation: Cyclodextrins have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with lipophilic molecules, thereby enhancing their aqueous solubility.[9][11]
Hypothetical Solubility Data with Formulation Excipients
| Excipient (in PBS pH 7.4) | Ligand 33 Solubility (µM) |
| 0.1% Tween-80 | 30 |
| 0.5% Tween-80 | 85 |
| 10 mM HP-β-Cyclodextrin | 50 |
| 50 mM HP-β-Cyclodextrin | 150 |
Problem: Low and variable oral bioavailability of Ligand 33 in animal studies.
Possible Cause: Poor Aqueous Solubility and Dissolution Rate
Low solubility in the gastrointestinal tract is a major reason for poor oral absorption and bioavailability.[2]
Solutions:
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[5][11] Techniques include micronization and nanomilling.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution.[4][9] This can be achieved through methods like spray drying or hot-melt extrusion.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can improve solubility and absorption.[10][11]
-
Chemical Modification: If formulation strategies are insufficient, consider synthesizing analogs of Ligand 33. Introducing polar functional groups like alcohols, amines, or carboxylic acids can increase aqueous solubility.[6] Another approach is to create a more soluble prodrug that converts to the active compound in the body.[13]
Workflow for Improving Oral Bioavailability
Caption: Strategies to improve the oral bioavailability of a poorly soluble compound.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment (Shake-Flask Method)
This protocol outlines a common method to determine the kinetic solubility of a compound.[2][14]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates
-
96-well UV-transparent plates
-
Plate shaker
-
UV-Vis plate reader
Procedure:
-
Prepare a 10 mM stock solution of Ligand 33 in DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well filter plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4.
-
Seal the plate and shake at room temperature for 2 hours.
-
Filter the solutions into a fresh 96-well UV-transparent plate by centrifugation.
-
Measure the absorbance of the filtered solutions at a predetermined wavelength for Ligand 33.
-
Create a calibration curve using known concentrations of Ligand 33 to determine the concentration in the filtered solutions. The highest concentration that remains in solution is the kinetic solubility.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a lab-scale method to prepare a solid dispersion to enhance dissolution.
Materials:
-
This compound
-
A hydrophilic polymer (e.g., PVP K30, Soluplus®)
-
A suitable organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
Procedure:
-
Dissolve a defined ratio of Ligand 33 and the polymer (e.g., 1:4 w/w) in the organic solvent.
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
A thin film will form on the wall of the flask. Further dry the solid under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask and store it in a desiccator.
-
The dissolution rate of this solid dispersion can then be compared to the unformulated Ligand 33.
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
The solubility of this compound is crucial for its function within the broader context of PROTAC (Proteolysis Targeting Chimera) technology. A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: Simplified workflow of PROTAC-mediated protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving API Solubility [sigmaaldrich.com]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular modification - Wikipedia [en.wikipedia.org]
- 7. jddtonline.info [jddtonline.info]
- 8. scispace.com [scispace.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Troubleshooting off-target effects of E3 ligase Ligand 33
Welcome to the technical support center for E3 ligase Ligand 33. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions regarding the use of Ligand 33 in targeted protein degradation (TPD) experiments.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with Ligand 33 in a question-and-answer format.
Question 1: I am not observing any degradation of my protein of interest (POI) after treating cells with my Ligand 33-based PROTAC. What are the possible causes and how can I troubleshoot this?
Answer:
Lack of POI degradation is a common issue in PROTAC development. The problem can originate from the PROTAC molecule itself, the experimental system, or the underlying biology. Here is a systematic approach to identify the cause:
Possible Causes & Troubleshooting Steps:
-
Poor Cell Permeability or Stability of the PROTAC: The PROTAC may not be reaching its intracellular targets.
-
Ineffective Ternary Complex Formation: The formation of a stable ternary complex between your POI, the PROTAC, and the E3 ligase is critical for degradation.[3]
-
Recommendation: Confirm the formation of the POI-PROTAC-E3 ligase complex using a Co-Immunoprecipitation (Co-IP) assay. If the complex does not form, the linker length or attachment point on your PROTAC may need optimization.
-
-
Low E3 Ligase Expression in the Cell Line: The E3 ligase recruited by Ligand 33 may not be expressed at sufficient levels in your chosen cell line.
-
PROTAC Concentration is Not Optimal (The "Hook Effect"): At very high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-E3 ligase) that do not lead to degradation, a phenomenon known as the "hook effect".
-
Recommendation: Perform a dose-response experiment over a wide range of concentrations (e.g., from low pM to high µM) to identify the optimal concentration for degradation and to determine if the hook effect is occurring.
-
-
Ubiquitin-Proteasome System (UPS) is Not Active: The degradation of the POI is dependent on a functional UPS.
-
The POI is Not Amenable to Degradation by this E3 Ligase: Not all POI/E3 ligase pairs are compatible.[7]
-
Recommendation: If possible, test a PROTAC that recruits a different E3 ligase (e.g., VHL or CRBN) to see if the POI can be degraded by an alternative ligase.[7]
-
Troubleshooting Workflow for Poor Degradation Efficacy
Caption: A systematic workflow for troubleshooting lack of POI degradation.
Question 2: My cells are showing high levels of cytotoxicity after treatment with my Ligand 33-based PROTAC. How can I determine if this is an on-target or off-target effect?
Answer:
Cytotoxicity can be a significant hurdle. It's crucial to distinguish between toxicity caused by the degradation of your intended POI versus off-target effects of the PROTAC molecule.
Possible Causes & Troubleshooting Steps:
-
On-Target Toxicity: The degradation of your POI may be inherently toxic to the cells.
-
Recommendation: Use an alternative method to deplete your POI, such as siRNA or CRISPR, and assess if it phenocopies the cytotoxicity observed with your PROTAC.
-
-
Off-Target Protein Degradation: The PROTAC could be degrading other essential proteins.
-
Toxicity from the Ligand 33 Moiety: The E3 ligase ligand itself might have some intrinsic biological activity that is causing toxicity.
-
Recommendation: Treat cells with Ligand 33 alone (not as part of a PROTAC) and assess cytotoxicity. Also, use a negative control PROTAC where Ligand 33 is replaced with an inactive analog.
-
-
Toxicity from the POI-binding Moiety: The "warhead" of your PROTAC that binds to the POI might have inhibitory activity that causes toxicity, independent of degradation.
-
Recommendation: Treat cells with the POI-binding molecule alone and measure cytotoxicity. This will help decouple the effects of target inhibition from target degradation.
-
Investigating the Source of Cytotoxicity
Caption: A decision tree for investigating the source of PROTAC-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the binding affinity of Ligand 33 for its target E3 ligase?
A1: Ligand 33 is a high-affinity ligand for its designated E3 ligase. The binding affinity is typically characterized by the dissociation constant (KD). While a low KD is important, the overall efficacy of a PROTAC also depends on the stability and cooperativity of the ternary complex.[3]
Q2: How selective is Ligand 33 for its target E3 ligase?
A2: Ligand 33 has been designed for high selectivity. However, it is always recommended to profile its binding against a panel of other E3 ligases to ensure specificity and to anticipate potential off-target effects. Platforms like E3scan™ can be used for this purpose.[9][10][11]
Q3: Can I use Ligand 33 to degrade any protein?
A3: In theory, by attaching Ligand 33 to a binder for a specific POI, you can target that protein for degradation. However, success is not guaranteed. Factors such as the geometry of the ternary complex, the availability of suitable lysine (B10760008) residues on the POI for ubiquitination, and the specific cellular context all play a crucial role.[3][12]
Q4: What are the best control experiments to include when using a Ligand 33-based PROTAC?
A4: Rigorous controls are essential for interpreting your results correctly. Key controls include:
-
Vehicle Control: To establish the baseline level of the POI.
-
Inactive PROTAC Control: A stereoisomer or analog of your PROTAC that does not bind to either the POI or the E3 ligase. This controls for off-target effects of the molecule's scaffold.
-
E3 Ligase Ligand Competition: Pre-treating cells with free Ligand 33 should rescue the degradation of the POI, confirming that the effect is mediated by the intended E3 ligase.[6]
-
Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor (e.g., MG132) should block degradation, confirming a UPS-dependent mechanism.[6]
Quantitative Data Summary
The following tables provide representative data for Ligand 33 and a hypothetical PROTAC (PROTAC-33) targeting Protein X.
Table 1: Binding Affinity of Ligand 33 to a Panel of E3 Ligases
| E3 Ligase | Binding Affinity (KD) | Assay Method |
| Target E3 Ligase | 25 nM | E3scan™ |
| CRBN | > 10,000 nM | E3scan™ |
| VHL | > 10,000 nM | E3scan™ |
| MDM2 | > 10,000 nM | E3scan™ |
| cIAP1 | > 10,000 nM | E3scan™ |
Table 2: Degradation Performance of PROTAC-33 Targeting Protein X
| Cell Line | DC50 (Degradation) | Dmax (Max Degradation) | Notes |
| Cell Line A | 50 nM | 95% | High expression of target E3 ligase |
| Cell Line B | 850 nM | 60% | Moderate expression of target E3 ligase |
| Cell Line C | No degradation | 0% | Low/no expression of target E3 ligase |
-
DC50: The concentration of PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Analysis
This protocol is used to quantify the amount of a target protein in cell lysates.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of your Ligand 33-based PROTAC and controls for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate proteins by size.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your POI overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with an antibody for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the POI signal to the loading control.
Protocol 2: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the POI in a reconstituted system.[3]
-
Reaction Setup: In a microcentrifuge tube, combine the following components in ubiquitination buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT):
-
E1 activating enzyme
-
E2 conjugating enzyme
-
The specific E3 ligase recruited by Ligand 33
-
Purified POI
-
Ubiquitin and ATP
-
-
PROTAC Addition: Add the Ligand 33-based PROTAC at the desired concentration. Include a no-PROTAC control.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by Western Blot using an antibody against the POI. A ladder of higher molecular weight bands corresponding to ubiquitinated POI should be visible in the PROTAC-treated sample.
PROTAC Mechanism of Action
References
- 1. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 8. Identifying E3 Ligase Substrates with Quantitative Degradation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. precisepeg.com [precisepeg.com]
Technical Support Center: Optimizing Linker Length for E3 Ligase Ligand 33 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of PROTACs utilizing "E3 Ligand 33."
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase (like Ligand 33), and a linker connecting the two.[1][2][3][4] The linker's primary role is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][5][6] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1][7]
The linker's length is a critical parameter that dictates the efficacy of the PROTAC.[1][7][8]
-
If the linker is too short: It can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[1][5][6][8][9]
-
If the linker is too long: It may result in an overly flexible and unstable ternary complex, failing to bring the two proteins into the correct orientation and proximity for efficient ubiquitination.[1][5][6][10]
Therefore, empirical optimization of the linker length is a crucial step to identify the "sweet spot" for maximal degradation.[5][7]
Q2: What are the most common types of linkers used in PROTAC design?
The most common linkers are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[2][6] These are popular due to their synthetic tractability and flexibility, which can accommodate the formation of a productive ternary complex.[6][8] However, more rigid linkers incorporating moieties like piperazine (B1678402) or triazole rings are also used to reduce conformational flexibility and improve physicochemical properties.[2][6]
Q3: How does the "hook effect" relate to linker optimization?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][11] This occurs because high concentrations favor the formation of binary complexes (POI-PROTAC or PROTAC-E3 ligase) over the productive ternary complex.[1][9] While inherent to the PROTAC mechanism, a well-designed linker can mitigate its severity by enhancing the stability and positive cooperativity of the ternary complex, making its formation more favorable even at higher concentrations.[2][9]
Troubleshooting Guide
This guide addresses specific issues users may encounter during the optimization of PROTACs utilizing E3 Ligand 33.
Problem 1: We observe high binding affinity to both the target protein and the E3 ligase in binary assays, but our PROTAC fails to induce any degradation in cells.
This is a common challenge that often points to issues with ternary complex formation or subsequent steps in the degradation pathway.
-
Possible Cause 1: Suboptimal Linker Length.
-
Explanation: The linker length may be outside the optimal range for forming a productive ternary complex, even if binary binding is strong.[1][9] A linker that is too short or too long can prevent the proper geometric alignment required for ubiquitination.[1][6]
-
Solution: Synthesize a library of PROTACs with systematically varied linker lengths (e.g., varying the number of PEG or alkyl units).[6] Even small changes can have a significant impact.[6]
-
-
Possible Cause 2: Unfavorable Ternary Complex Conformation.
-
Explanation: The linker might orient the target protein in a way that its surface lysine (B10760008) residues (sites of ubiquitination) are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[9]
-
Solution: Directly assess ternary complex formation and stability using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[6] These methods can provide insights into the cooperativity and stability of the complex.
-
-
Possible Cause 3: Poor Physicochemical Properties.
-
Explanation: The linker contributes to the overall properties of the PROTAC. It may be causing poor cell permeability or low solubility, preventing the molecule from reaching its intracellular target at sufficient concentrations.[1][9][12]
-
Solution: Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[12] Modify the linker to improve its properties, for instance, by incorporating more hydrophilic elements like PEG to enhance solubility.[6][]
-
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to diagnosing issues with PROTAC efficacy.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Data Presentation: Impact of Linker Length on Degradation
Systematic variation of linker length is essential for identifying the most potent PROTAC. The optimal length is highly dependent on the specific POI and E3 ligase pair.[5] Below are hypothetical but representative data for a series of PROTACs targeting Protein X and recruiting E3 Ligand 33, with linkers of varying lengths.
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM)¹ | Dmax (%)² |
| L33-PX-1 | PEG | 10 | >1000 | <10 |
| L33-PX-2 | PEG | 13 | 250 | 65 |
| L33-PX-3 | PEG | 16 | 15 | >95 |
| L33-PX-4 | PEG | 19 | 80 | 85 |
| L33-PX-5 | PEG | 22 | 400 | 50 |
| L33-PX-6 | Alkyl | 15 | 35 | >90 |
Data is hypothetical and for illustrative purposes only. ¹ DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.[5] ² Dmax: The maximum percentage of degradation achieved.[5]
As the data illustrates, a clear "sweet spot" often emerges. For this hypothetical system, a 16-atom PEG linker (L33-PX-3) was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[5][7]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC efficacy.
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[14]
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., MCF-7) at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ to determine the percentage of protein degradation relative to the loading control and vehicle-treated samples.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the binding kinetics and affinity of the ternary complex.[6]
Protocol:
-
Chip Preparation: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the surface of a sensor chip.[14]
-
Binary Interaction Analysis: Inject the PROTAC at various concentrations over the chip surface to measure the kinetics (kon, koff) and affinity (KD) of the binary PROTAC-E3 ligase interaction.[6][14]
-
Ternary Complex Analysis: Inject a pre-incubated mixture of a fixed concentration of the PROTAC and varying concentrations of the target protein (the third component) over the E3 ligase-immobilized surface.[6][14]
-
Data Analysis: An increase in the response signal compared to the binary interactions indicates the formation of the ternary complex.[6] Analyze the data to determine the stability and cooperativity of the complex. Positive cooperativity, where the binding of one protein enhances the binding of the other, is a favorable characteristic.
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
General Workflow for Linker Optimization
Caption: A rational workflow for PROTAC linker selection and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting PROTAC E3 Ligase Ligand 33
Welcome to the technical support center for Proteolysis-Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during experiments with PROTACs utilizing "E3 Ligase Ligand 33." Here, you will find troubleshooting guides and frequently asked questions in a structured Q&A format to help you diagnose and resolve issues with target protein degradation.
Frequently Asked Questions (FAQs)
Q1: My PROTAC with this compound is not showing any degradation of my target protein. What are the most common initial points of failure?
A1: When a PROTAC fails to induce degradation, the issue typically lies within one of the key steps of the PROTAC mechanism of action. The primary points of failure to investigate are:
-
Compound Integrity and Permeability: The PROTAC molecule itself may be unstable or unable to efficiently cross the cell membrane to reach its intracellular targets.
-
Target and E3 Ligase Engagement: The PROTAC must be able to bind to both the target protein and the E3 ubiquitin ligase. A lack of binding to either will prevent the formation of the crucial ternary complex.[1]
-
Ternary Complex Formation: Even with binary engagement, the PROTAC may not efficiently bring the target protein and the E3 ligase together to form a stable and productive ternary complex.[1][2]
-
Ubiquitination and Proteasomal Degradation: The ternary complex must be correctly oriented to allow for the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. Issues with the ubiquitination cascade or proteasome activity can halt the process.
A systematic evaluation of each of these steps is crucial for identifying the root cause of the problem.[3]
Q2: What is the "hook effect" and could it be the reason for the lack of degradation at high concentrations of my PROTAC?
A2: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations.[1] This occurs because the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1][4] To determine if the hook effect is at play, it is essential to perform a full dose-response curve with a broad range of concentrations, paying close attention to the lower concentration range where maximal degradation may occur.[5]
Troubleshooting Guide: No Target Degradation Observed
This guide provides a step-by-step approach to systematically troubleshoot a lack of degradation with your this compound PROTAC.
Step 1: Confirm Target and E3 Ligase Expression
Before proceeding with complex assays, it is fundamental to confirm that both the target protein and the recruited E3 ligase are expressed in your cellular model.
-
Action: Perform a baseline Western blot to detect the endogenous levels of your target protein and the E3 ligase recruited by Ligand 33 (e.g., CRBN or VHL) in the cell line of interest.
-
Expected Outcome: Detectable bands for both the target protein and the E3 ligase.
-
Troubleshooting:
-
No Target Protein: The chosen cell line is not appropriate. Select a cell line with known expression of the target.
-
No E3 Ligase: The PROTAC cannot function without the E3 ligase. Choose a cell line that expresses the necessary E3 ligase or consider switching to a PROTAC that recruits a different, more ubiquitously expressed E3 ligase.[6][]
-
Step 2: Assess Cellular Permeability and Compound Integrity
A common hurdle for PROTACs is their often large molecular weight, which can limit cell permeability.[4][8]
-
Action: While direct measurement of intracellular PROTAC concentration can be challenging, initial insights can be gained through assays that infer target engagement within the cell. A Cellular Thermal Shift Assay (CETSA) is a valuable tool for this purpose.
-
Expected Outcome: A shift in the melting temperature of the target protein upon treatment with the PROTAC, indicating intracellular binding.
-
Troubleshooting:
Step 3: Verify Binary Engagement of Target and E3 Ligase
The PROTAC must be able to independently bind to both the target protein and the E3 ligase.
-
Action: Utilize biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity of your PROTAC to the purified target protein and the E3 ligase domain.[10]
-
Expected Outcome: Measurable binding affinity (K D value) for both interactions.
-
Troubleshooting:
-
Weak or No Binding: This indicates a fundamental issue with the design of the PROTAC. Re-evaluate the warhead for the target protein or the E3 ligase ligand.
-
Step 4: Investigate Ternary Complex Formation
The formation of a stable ternary complex is the cornerstone of PROTAC-mediated degradation.[11][]
-
Action: Employ techniques designed to detect the formation of the ternary complex. Co-immunoprecipitation (Co-IP) is a classic method, while proximity-based assays like TR-FRET or NanoBRET can provide more quantitative data.[11][13][14]
-
Expected Outcome: In a Co-IP experiment, immunoprecipitating the E3 ligase should pull down the target protein in the presence of the PROTAC. Proximity assays should show a positive signal that is dependent on the PROTAC concentration.
-
Troubleshooting:
-
No Ternary Complex Formation: This could be due to steric hindrance or an unfavorable orientation of the binary complexes. The linker length and attachment points are critical variables to optimize in this scenario.[8]
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
Step 5: Assess Target Ubiquitination
Successful ternary complex formation should lead to the ubiquitination of the target protein.[15]
-
Action: Perform an in-cell ubiquitination assay. This typically involves immunoprecipitating the target protein and then performing a Western blot with an anti-ubiquitin antibody.[16][17]
-
Expected Outcome: The appearance of a high-molecular-weight smear or distinct bands above the target protein, indicative of poly-ubiquitination.[15]
-
Troubleshooting:
-
No Ubiquitination: This is a challenging issue to resolve. It could be due to the geometry of the ternary complex not being conducive to ubiquitin transfer from the E2 enzyme. Further optimization of the linker may be required. It is also worth considering if the target protein has accessible lysine (B10760008) residues for ubiquitination.
-
Step 6: Confirm Proteasome Activity
The final step in the degradation pathway is the proteasome.
-
Action: Treat cells with a known proteasome inhibitor, such as MG132, in parallel with your PROTAC.
-
Expected Outcome: If the PROTAC is functional, inhibiting the proteasome should lead to an accumulation of the ubiquitinated target protein and a rescue of the degradation effect.
-
Troubleshooting:
-
No Rescue: If there is no rescue of degradation, it suggests the loss of protein is not due to proteasomal degradation and other cellular mechanisms may be at play.
-
Experimental Protocols
Western Blot for Protein Degradation
This protocol is for assessing the dose-dependent degradation of a target protein.[18][19]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[5]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[18]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.[18]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[18]
-
Incubate with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH, α-tubulin).
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[5]
-
In-Cell Ubiquitination Assay
This protocol is to detect the poly-ubiquitination of the target protein.[16][21]
-
Cell Treatment:
-
Treat cells with your PROTAC at a concentration that is expected to induce degradation. It is also advisable to include a condition where cells are co-treated with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Immunoprecipitation:
-
Incubate the lysate with an antibody against your target protein overnight at 4°C to form an antibody-antigen complex.
-
Add Protein A/G agarose (B213101) beads to pull down the complex.
-
Wash the beads extensively to remove non-specific binders.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform a Western blot as described above, but probe the membrane with an anti-ubiquitin antibody.
-
Quantitative Data Summary
The following tables provide a general overview of expected values for key PROTAC parameters. These values can vary significantly depending on the specific target, E3 ligase, and cell line.
Table 1: Representative PROTAC Performance Metrics
| Parameter | Typical Range | Significance |
| DC50 | 1 nM - 1 µM | Potency of the PROTAC. A lower DC50 indicates higher potency. |
| Dmax | >80% | Efficacy of the PROTAC. The maximum level of degradation achievable. |
| Target Binding (K D) | 1 nM - 10 µM | Affinity of the PROTAC for the target protein. |
| E3 Ligase Binding (K D) | 1 nM - 10 µM | Affinity of the PROTAC for the E3 ligase. |
Table 2: Comparison of VHL and CRBN-based PROTACs
| Feature | VHL-based PROTACs | CRBN-based PROTACs |
| Tissue Expression | Variable, can be low in some tumors.[] | Ubiquitously expressed.[] |
| Ligand Properties | Often larger and more polar. | Smaller and more drug-like.[] |
| Ternary Complex | Tends to be more rigid.[] | More flexible and dynamic.[] |
| Off-target Effects | Generally more selective.[] | Can have off-target effects on neosubstrates.[] |
Signaling Pathway and Mechanism of Action Diagrams
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ternary Complex Formation [worldwide.promega.com]
- 13. researchgate.net [researchgate.net]
- 14. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 15. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 16. Ubiquitination assay [bio-protocol.org]
- 17. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to E3 Ligase Ligand-Based Therapies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments with E3 ligase ligand-based therapies, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to therapies utilizing E3 ligase ligands?
A1: Acquired resistance to E3 ligase ligand-based therapies, such as those recruiting Cereblon (CRBN) or Von Hippel-Lindau (VHL), can emerge through several molecular alterations. The most frequently observed mechanisms include:
-
Mutations or Downregulation of the E3 Ligase: Genetic changes like missense mutations, frameshift mutations, or the complete loss of the E3 ligase gene (e.g., CRBN) can prevent the therapeutic molecule from engaging the ubiquitin ligase complex. Downregulation of the E3 ligase protein expression is also a common cause of resistance.[1][2]
-
Target Protein Mutations: Mutations in the target protein can disrupt the binding of the therapeutic molecule, thereby preventing the formation of the essential ternary complex (Target-Therapeutic-E3 Ligase).[1][3]
-
Increased Target Protein Expression: Cancer cells may counteract protein degradation by increasing the synthesis of the target protein, thus preserving sufficient protein levels for their survival.[1]
-
Drug Efflux and Metabolism: Overexpression of drug efflux pumps, like P-glycoprotein (P-gp), can lower the intracellular concentration of the therapeutic agent.[1][4] Additionally, cellular metabolism can modify the structure of the therapeutic molecule, rendering it inactive.[1]
-
Impaired Ternary Complex Formation: Factors that destabilize or hinder the formation of the crucial ternary complex can lead to resistance. This can be caused by steric hindrance from mutations or post-translational modifications.[1][3]
-
Activation of Compensatory Pathways: Cells can adapt by upregulating parallel signaling pathways to bypass their dependency on the targeted protein.[1]
Q2: My PROTAC shows potent degradation in one cell line but is ineffective in another, despite both expressing the target protein. What could be the issue?
A2: This discrepancy is often due to differential expression levels of the recruited E3 ligase between the cell lines.[5] The efficacy of a PROTAC is highly dependent on the availability of the specific E3 ligase it is designed to hijack.[5] Some E3 ligases are expressed in a tissue-specific manner, leading to significant variations in their levels across different cell lines.[5] It is crucial to quantify the E3 ligase expression in your cell models.
Q3: I am observing a "hook effect" in my dose-response experiments. What does this mean and how can I address it?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[6][7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[6][7] To address this, it is important to perform a full dose-response curve to identify the optimal concentration range for maximal degradation (the Dmax) and the concentration at which 50% degradation is achieved (the DC50).[8]
Q4: Are there alternatives to CRBN and VHL for developing protein degraders?
A4: Yes, while CRBN and VHL are the most commonly used E3 ligases, the human genome encodes over 600 E3 ligases.[9][10] Research is ongoing to develop ligands for other E3 ligases to expand the toolbox for targeted protein degradation.[9][11] Utilizing alternative E3 ligases could help overcome resistance mechanisms that arise from alterations in CRBN or VHL and may allow for more tissue-specific protein degradation.[11][12]
Troubleshooting Guides
Scenario 1: No or Weak Target Protein Degradation
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Low Endogenous E3 Ligase Expression | 1. Quantify E3 Ligase Expression: Perform a Western Blot or qPCR to determine the expression level of the recruited E3 ligase in your cell line.[5] 2. Select a Different Cell Line: Choose a cell line known to have higher expression of the target E3 ligase.[5] 3. Overexpress the E3 Ligase: Transiently or stably overexpress the E3 ligase to enhance its cellular concentration.[5] |
| Mutation in E3 Ligase or Target Protein | 1. Sequence Genes: Sequence the genes encoding the E3 ligase and the target protein in your experimental model to check for mutations.[1] 2. Binding Assays: Conduct in vitro binding assays (e.g., SPR, ITC) with recombinant wild-type versus mutant proteins to assess binding affinity.[1] |
| Poor Cell Permeability of the Compound | 1. Assess Cell Permeability: Use cellular target engagement assays to confirm that the compound can enter the cell and bind to its intended targets.[7] 2. Optimize Compound Properties: Modify the chemical structure of the compound to improve its physicochemical properties for better cell permeability. |
| Inefficient Ternary Complex Formation | 1. Ternary Complex Assays: Perform in vitro pull-down assays or biophysical assays (e.g., FRET, BRET) to assess the formation of the ternary complex.[7][13] 2. Optimize Linker: If using a PROTAC, redesign the linker to achieve a more favorable orientation for ternary complex formation. |
Scenario 2: Acquired Resistance After Prolonged Treatment
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Downregulation of E3 Ligase Expression | 1. Monitor E3 Ligase Levels: Regularly perform Western blots to check for changes in the E3 ligase protein levels in your resistant cell line compared to the parental line.[1] 2. Switch E3 Ligase: If downregulation is confirmed, consider using a therapeutic agent that recruits a different E3 ligase. |
| Upregulation of Drug Efflux Pumps | 1. qPCR for Efflux Pumps: Measure the mRNA levels of common efflux pump genes (e.g., ABCB1).[1] 2. Use Efflux Pump Inhibitors: Treat cells with a known efflux pump inhibitor (e.g., Zosuquidar for P-gp) in combination with your therapeutic agent to see if sensitivity is restored.[4] |
| Genomic Alterations in E3 Ligase Complex Components | 1. Whole-Exome Sequencing: Perform whole-exome sequencing on resistant and parental cell lines to identify genomic alterations in core components of the relevant E3 ligase complex.[2] |
Data Presentation
Table 1: Comparison of Key Characteristics of CRBN- and VHL-Based PROTACs
| Feature | CRBN-Based PROTACs | VHL-Based PROTACs | Reference(s) |
| Ligand Molecular Weight | Generally smaller | Generally larger | [] |
| Expression Profile | Ubiquitous, high in hematopoietic cells | More variable, regulated by oxygen levels | [] |
| Subcellular Localization | Primarily nuclear, can shuttle | Predominantly cytoplasmic | [] |
| Substrate Promiscuity | Broader, can degrade neo-substrates (e.g., IKZF1/3) | Narrower, more selective | [][] |
| Ternary Complex Stability | Tends to be more transient | Tends to be more rigid and stable | [] |
| Potential for Resistance | Downregulation or mutation of CRBN | Less likely through VHL loss due to its essentiality, but can occur through combined VHL/HIF1A inactivation | [1][16] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol outlines the standard method to quantify the extent of target protein degradation induced by an E3 ligase ligand-based therapeutic.[6][8]
Materials:
-
Cell line expressing the target protein
-
Therapeutic compound of interest
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the therapeutic compound for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with the primary antibody for the target protein and the loading control.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control.
-
Protocol 2: In Vitro Pull-Down Assay for Ternary Complex Formation
This protocol provides a method to assess the formation of the E3 ligase:PROTAC:substrate ternary complex.[13]
Materials:
-
Purified recombinant E3 ubiquitin ligase (e.g., VHL complex)
-
Purified recombinant substrate protein (tagged, e.g., with His-tag)
-
PROTAC of interest
-
Affinity beads for the tagged protein (e.g., Ni-NTA agarose (B213101) for His-tagged protein)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Incubation: In a microcentrifuge tube, combine the purified substrate protein, the PROTAC at various concentrations, and the purified E3 ligase. Incubate to allow complex formation.
-
Capture: Add the affinity beads to the mixture and incubate to capture the tagged substrate protein and any interacting partners.
-
Washing: Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluates by SDS-PAGE and Western blotting, probing for the presence of the E3 ligase to confirm its pull-down with the substrate protein in a PROTAC-dependent manner.
Mandatory Visualizations
Caption: General mechanism of action for a PROTAC.
Caption: Troubleshooting workflow for loss of target degradation.
Caption: Key mechanisms of acquired resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. usiena-air.unisi.it [usiena-air.unisi.it]
- 13. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: Mitigating Cytotoxicity of PROTACs Containing E3 Ligase Ligand 33
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the cytotoxicity of Proteolysis Targeting Chimeras (PROTACs) that utilize E3 Ligase Ligand 33.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell-based assays with our PROTAC incorporating this compound. What are the potential causes?
A1: Cytotoxicity associated with PROTACs can stem from several factors:
-
On-target, off-tissue toxicity: The target protein may be essential for the viability of the cell line being used, or the PROTAC may be affecting healthy cells in a more complex model. The ubiquitous expression of the target protein in non-transformed tissues can lead to a narrow therapeutic index.[1]
-
Off-target toxicity: The PROTAC molecule, including the warhead, linker, or Ligand 33 itself, may bind to and affect other proteins, leading to unintended cytotoxic effects. It is crucial to assess for off-target effects.[2]
-
"Hook effect": At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, which can lead to non-specific effects and potentially cytotoxicity.[3][4]
-
Poor physicochemical properties: Low aqueous solubility and poor cell permeability can lead to compound precipitation at high concentrations, causing cellular stress and cytotoxicity.[3][4]
-
Metabolite toxicity: The PROTAC molecule could be metabolized into a toxic substance within the cells.
Q2: What are the primary strategies to reduce the cytotoxicity of our PROTAC?
A2: Several strategies can be employed to mitigate cytotoxicity:
-
Optimize PROTAC concentration: Conduct dose-response experiments to identify the optimal concentration range that maximizes target degradation while minimizing cytotoxicity.
-
Structural Modification:
-
Linker Optimization: Modifying the length, rigidity, and composition of the linker can improve selectivity and reduce off-target effects.[5]
-
E3 Ligase Ligand Modification: While you are using Ligand 33, consider exploring analogs or alternative E3 ligase ligands that may have a more favorable tissue distribution or lower intrinsic toxicity.[5][6] For instance, using a ligand for an E3 ligase with low expression in non-target tissues can enhance selectivity.[6]
-
-
Advanced Delivery Systems:
-
Nanoparticle Encapsulation: Formulating the PROTAC within nanoparticles (e.g., lipid-based or polymeric) can improve its pharmacokinetic profile, enhance its delivery to target tissues, and reduce systemic toxicity.[1][7]
-
Targeted Delivery: Conjugating the PROTAC or its nanoparticle carrier to a targeting moiety (e.g., an antibody against a tumor-specific antigen) can ensure its delivery to the desired cells, sparing healthy ones.[1][3]
-
-
Prodrug and Bioorthogonal Approaches: Design a PROTAC that is inactive until it reaches the target tissue and is activated by a local stimulus (e.g., an enzyme or light). This can significantly reduce systemic exposure and toxicity.[1][8]
Q3: How can we experimentally differentiate between on-target and off-target cytotoxicity?
A3: A combination of experiments can help elucidate the source of cytotoxicity:
-
Use of a non-binding control: Synthesize a negative control PROTAC where either the warhead or Ligand 33 is chemically modified to abolish binding to its respective protein. If this control molecule is not cytotoxic, it suggests the toxicity is related to the formation of the ternary complex.
-
Target protein knockout/knockdown cells: If the PROTAC is not toxic to cells lacking the target protein, the cytotoxicity is likely on-target.
-
Competitive displacement assays: Co-incubating the cells with the PROTAC and an excess of the free warhead or free Ligand 33 can help determine if the toxicity is mediated by either end of the molecule.
-
Proteome-wide analysis: Techniques like mass spectrometry-based proteomics can identify unintended protein degradation, revealing off-target effects.
Troubleshooting Guides
Problem 1: High Cytotoxicity Observed at Concentrations Required for Target Degradation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| On-target toxicity in the cell line. | Test the PROTAC in a panel of cell lines with varying expression levels of the target protein. | Cytotoxicity should correlate with the level of target protein expression. |
| Off-target effects of the PROTAC molecule. | 1. Test a non-binding control PROTAC. 2. Perform a competitive displacement assay with excess free warhead or Ligand 33. | 1. The non-binding control should be significantly less toxic. 2. Co-incubation with the free ligand should rescue the cytotoxic phenotype if the toxicity is due to that specific interaction. |
| Poor solubility leading to cellular stress. | 1. Measure the aqueous solubility of the PROTAC. 2. Formulate the PROTAC in a delivery vehicle like lipid nanoparticles.[3][7] | 1. Identify if solubility is below the tested concentrations. 2. Improved solubility and potentially reduced cytotoxicity at the same effective concentration. |
Problem 2: In Vivo Toxicity is Limiting the Therapeutic Window
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Broad tissue distribution of the PROTAC. | Encapsulate the PROTAC in targeted nanoparticles (e.g., antibody-drug conjugates or folate-targeted micelles).[1][3] | Increased accumulation in the target tissue (e.g., tumor) and reduced levels in other organs, leading to lower systemic toxicity. |
| On-target toxicity in healthy tissues. | 1. Analyze the expression of the target protein in various tissues. 2. If possible, switch to a PROTAC that uses a tissue-specific E3 ligase ligand.[6] | 1. Identify tissues at risk for on-target toxicity. 2. Reduced toxicity in tissues where the alternative E3 ligase is not highly expressed. |
| Rapid clearance and metabolism. | Formulate the PROTAC in a system that prolongs circulation, such as PEGylated nanoparticles.[7] | Increased plasma half-life, allowing for lower or less frequent dosing, which can reduce peak toxicity. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential effects of different strategies on reducing cytotoxicity.
Table 1: In Vitro Cytotoxicity and Target Degradation of a PROTAC
| Compound | Formulation | DC50 (Target Degradation) (nM) | CC50 (Cytotoxicity) (nM) | Therapeutic Index (CC50/DC50) |
| PROTAC-Ligand33 | Free Drug | 50 | 200 | 4 |
| PROTAC-Ligand33 | Lipid Nanoparticles | 45 | 800 | 17.8 |
| PROTAC-Ligand33 | Folate-Targeted Micelles | 30 | 1500 | 50 |
| Non-binding Control | Free Drug | >10,000 | >10,000 | N/A |
Table 2: In Vivo Tumor Growth Inhibition and Toxicity
| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Body Weight Loss (%) |
| Vehicle | N/A | 0 | <1 |
| PROTAC-Ligand33 (Free) | 10 mg/kg | 60 | 15 |
| PROTAC-Ligand33 (Nanoparticles) | 10 mg/kg | 75 | 5 |
| PROTAC-Ligand33 (Targeted NP) | 10 mg/kg | 90 | <2 |
Experimental Protocols
Cell Viability (Cytotoxicity) Assay using MTT
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC and control compounds. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the CC50 value.
Ternary Complex Formation Assay using TR-FRET
This assay measures the proximity between the E3 ligase and the target protein induced by the PROTAC.[9]
-
Reagents:
-
His-tagged Target Protein
-
GST-tagged E3 Ligase (containing Ligand 33's binding partner)
-
Europium-labeled anti-His antibody (Donor)
-
d2-labeled anti-GST antibody (Acceptor)
-
PROTAC of interest
-
-
Procedure:
-
In a 384-well plate, add the tagged target protein and E3 ligase.
-
Add the PROTAC at various concentrations.
-
Add the donor and acceptor antibodies.
-
Incubate for 1-2 hours at room temperature.
-
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 340 nm.
-
Analysis: An increase in the 665/620 nm ratio indicates ternary complex formation.
Visualizations
Caption: General mechanism of action for a PROTAC utilizing Ligand 33.
Caption: Workflow comparing free PROTAC and targeted nanoparticle delivery.
Caption: Decision tree for troubleshooting the source of cytotoxicity.
References
- 1. Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cancer-Specific Delivery of Proteolysis-Targeting Chimeras (PROTACs) and Their Application to Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Ternary Complex Formation with E3 Ligase Ligand 33
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties with ternary complex formation using E3 ligase Ligand 33. The advice provided is based on established principles of PROTAC and molecular glue mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the critical initial checks if I observe no or weak ternary complex formation with Ligand 33?
A1: When encountering issues with ternary complex formation, it is crucial to first validate the integrity of the individual components:
-
Protein Quality: Ensure your target protein and E3 ligase are correctly folded, pure, and active. Aggregation can be a significant issue, which can be assessed using techniques like Dynamic Light Scattering (DLS).
-
Ligand 33 Integrity: Confirm the chemical structure, purity, and stability of your Ligand 33 stock. Methods such as NMR and mass spectrometry are essential for this verification.[1]
-
Binary Binding: Confirm that Ligand 33 binds to the E3 ligase and that the warhead portion of your PROTAC binds to the target protein independently. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure these binary affinities.[1]
Q2: My biochemical assays (e.g., TR-FRET, SPR) show poor ternary complex formation, but I still observe some target degradation in cells. Why might this be?
A2: This discrepancy can occur due to several factors. The cellular environment is more complex than an in vitro assay and can stabilize weak or transient interactions.[2][3] The catalytic nature of PROTACs means that even a short-lived ternary complex can be sufficient to trigger ubiquitination and subsequent degradation in a cellular context.[2] Additionally, the specific conditions of the biochemical assay, such as buffer composition or the use of truncated protein constructs, may not be optimal for complex formation.[2]
Q3: I am observing a "hook effect" in my dose-response experiments. What does this mean and how can I address it?
A3: The "hook effect" is characterized by a decrease in ternary complex formation or target degradation at high concentrations of your PROTAC.[1][2][3] This occurs because the excess PROTAC saturates both the target protein and the E3 ligase, leading to the formation of binary complexes (Target-PROTAC and E3-PROTAC) which prevents the formation of the productive ternary complex (Target-PROTAC-E3).[1][2]
To mitigate the hook effect:
-
Perform a wide dose-response: This will help identify the optimal concentration range for ternary complex formation and degradation.[2][4]
-
Optimize protein concentrations: Adjusting the concentrations of the target protein and E3 ligase in biochemical assays can shift the hook effect to higher PROTAC concentrations.[1]
-
Enhance cooperativity: Designing PROTACs with higher positive cooperativity can stabilize the ternary complex over the binary ones.[1]
Troubleshooting Guide
Issue 1: Inefficient Ternary Complex Formation
If you have confirmed the integrity of your components and still observe poor ternary complex formation, consider the following:
-
Linker Optimization: The length, rigidity, and attachment points of the linker are critical for the stability and geometry of the ternary complex.[2][5] An inadequately designed linker can lead to steric clashes or an unfavorable orientation of the E3 ligase and the target protein.[5] Consider synthesizing analogs of your PROTAC with different linker compositions.[2]
-
Cooperativity: The interaction between the target protein and the E3 ligase within the ternary complex can be cooperative, non-cooperative, or anti-cooperative.[6] Positive cooperativity, where the binding of one protein enhances the binding of the other, is generally desirable for stable ternary complex formation.[6][7] If your system exhibits negative cooperativity, redesigning the linker or the ligand itself may be necessary.
-
Unsuitable E3 Ligase: The chosen E3 ligase may not be a suitable partner for your target protein, or its expression levels in your cellular model may be insufficient.[2][4] Verify the expression levels of the E3 ligase and the target protein using Western Blotting.[2]
Quantitative Data Summary
The following tables provide representative quantitative data for key parameters in ternary complex formation. Note that these are example values and the optimal parameters for your system with Ligand 33 may vary.
Table 1: Example Binary and Ternary Binding Affinities (KD)
| PROTAC | Target Protein | E3 Ligase | Binary KD (PROTAC to Target) | Binary KD (PROTAC to E3) | Ternary KD | Cooperativity (α) | Assay Method | Reference |
| MZ1 | Brd4BD2 | VHL | 180 nM | 90 nM | 5.4 nM | 16.7 | SPR | [8] |
| AT1 | Brd4BD2 | VHL | 180 nM | 210 nM | 120 nM | 1.8 | ITC | [9] |
| PROTAC 1 | SMARCA2 | VHL | 1.5 µM | 0.5 µM | 0.24 µM | 3.2 | TR-FRET | [10] |
| ACBI1 | SMARCA2 | VHL | 3.5 µM | 1.1 µM | 0.14 µM | 26 | TR-FRET | [10] |
Table 2: Example Kinetic Parameters for Ternary Complex Formation
| PROTAC | Target Protein | E3 Ligase | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Residence Time (1/koff) (s) | Assay Method | Reference |
| MZ1 | Brd4BD2 | VHL | 1.2 x 105 | 6.5 x 10-4 | 1538 | SPR | [7] |
| MZ1 | Brd2BD2 | VHL | 1.5 x 105 | 8.0 x 10-4 | 1250 | SPR | [7] |
| MZ1 | Brd3BD2 | VHL | 1.1 x 105 | 4.3 x 10-3 | 233 | SPR | [7] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To measure the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD) for binary and ternary complex formation.[7][9]
Protocol:
-
Immobilization: Immobilize the E3 ligase (e.g., His-tagged VCB complex) onto a sensor chip (e.g., NTA sensor chip).[8]
-
Binary Interaction Analysis:
-
Flow a series of concentrations of Ligand 33 over the immobilized E3 ligase to measure the binary binding kinetics.
-
Separately, in solution, determine the binding of the PROTAC to the target protein.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC containing Ligand 33.[1]
-
Flow these solutions over the immobilized E3 ligase surface.[1]
-
The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.
-
-
Data Analysis:
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Troubleshooting Poor Ternary Complex Formation
Caption: A logical workflow for troubleshooting poor ternary complex formation.
Logical Diagram: The Hook Effect
Caption: The hook effect: high PROTAC concentrations favor binary over ternary complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. o2hdiscovery.co [o2hdiscovery.co]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Hook Effect with Novel E3 Ligase Ligand PROTACs
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect," a common challenge in PROTAC development, with a special focus on PROTACs utilizing novel or less-characterized E3 ligase ligands such as E3 ligase Ligand 33. Our goal is to equip you with the knowledge and experimental strategies to minimize this phenomenon and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or hooked curve when plotting protein degradation against PROTAC concentration, instead of a standard sigmoidal curve.[3]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect arises from the formation of unproductive binary complexes at high PROTAC concentrations.[4] A PROTAC's efficacy relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[2] At excessive concentrations, the PROTAC can saturate both the target protein and the E3 ligase independently, leading to the formation of Target-PROTAC and E3 Ligase-PROTAC binary complexes. These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[4]
Q3: What are the consequences of the hook effect for my experiments?
A3: The primary consequence of the hook effect is the potential for misinterpretation of your experimental data. A potent PROTAC might be incorrectly assessed as weak or inactive if tested at concentrations that are too high. This can lead to the inaccurate determination of key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), potentially leading to the premature termination of a promising research direction.
Q4: I am using a novel E3 ligase ligand, like Ligand 33. Are there specific considerations regarding the hook effect?
A4: Yes, when working with a novel E3 ligase ligand, the propensity for a hook effect is less predictable. The stability and cooperativity of the ternary complex can be significantly influenced by the specific E3 ligase being recruited.[5] Different E3 ligases have varying expression levels and affinities for their ligands, which can alter the concentration at which the hook effect becomes prominent. Therefore, a thorough experimental characterization is crucial.
Troubleshooting Guide: Minimizing the Hook Effect
If you are observing a bell-shaped dose-response curve or a lack of degradation at high concentrations, you are likely encountering the hook effect. The following troubleshooting steps will guide you in confirming and mitigating this phenomenon.
Problem 1: Dose-response curve shows a bell shape, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the classic "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a broader and more granular range of PROTAC concentrations. It is advisable to test a wide range, for instance, from picomolar to high micromolar concentrations (e.g., 1 pM to 100 µM), to fully characterize the dose-response curve.[3]
-
Determine the Optimal Concentration (Dmax): Identify the concentration that yields the maximum degradation (Dmax). For subsequent experiments, it is recommended to use concentrations at or below this optimal level.
-
Assess Ternary Complex Formation: Employ biophysical assays to directly measure the formation of the ternary complex at various PROTAC concentrations. A decrease in ternary complex formation at higher concentrations will correlate with the observed decrease in degradation.
-
Problem 2: No protein degradation is observed at any tested concentration.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the tested concentrations falling entirely within the hook effect region.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Your initial concentration range might have been too high (in the hook effect region) or too low to induce degradation. A broad concentration range is critical.[3]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding that the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex.
-
Check Cell Line and E3 Ligase Expression: Ensure that your chosen cell line expresses both the target protein and the recruited E3 ligase at sufficient levels.[5]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation duration.[3]
-
Experimental Protocols
Dose-Response Analysis by Western Blot
This protocol allows for the quantification of target protein degradation across a range of PROTAC concentrations.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of your PROTAC in cell culture medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve.[5]
-
Treatment: Treat the cells with the varying concentrations of the PROTAC for a predetermined time (e.g., 4-24 hours).[5] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the Dmax and the onset of the hook effect.[5]
-
Ternary Complex Formation Assays
Directly measuring the formation of the ternary complex is crucial for understanding the hook effect.
-
Co-Immunoprecipitation (Co-IP):
-
Treat cells with varying concentrations of your PROTAC. To preserve the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[3]
-
Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitate the target protein using a specific antibody.
-
Analyze the immunoprecipitated complexes by Western blot, probing for the E3 ligase. A bell-shaped curve of E3 ligase co-immunoprecipitation with increasing PROTAC concentration is indicative of the hook effect.
-
-
Biophysical Assays (In Vitro):
-
Surface Plasmon Resonance (SPR): Can be used to measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase individually, as well as the formation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): Provides thermodynamic data on the binding interactions, helping to understand the cooperativity of ternary complex formation.
-
NanoBRET™/HiBiT Assays: These are cell-based assays that can monitor the proximity of the target protein and the E3 ligase in real-time upon PROTAC addition. A bell-shaped BRET signal curve with increasing PROTAC concentration confirms the hook effect at the level of ternary complex formation.
-
Data Presentation
Table 1: Example Data from a Dose-Response Experiment Exhibiting a Hook Effect
| PROTAC Concentration (nM) | Normalized Target Protein Level (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 85 |
| 1 | 50 |
| 10 | 20 |
| 100 | 15 (Dmax) |
| 1000 | 40 |
| 10000 | 75 |
Table 2: Summary of Biophysical Data for Ternary Complex Formation
| Assay | Parameter | PROTAC Concentration | Result | Interpretation |
| Co-IP | Co-precipitated E3 Ligase | 100 nM | Max Signal | Optimal ternary complex formation |
| 10 µM | Reduced Signal | Hook effect, reduced ternary complex | ||
| NanoBRET™ | BRET Ratio | 100 nM | Peak Ratio | Optimal ternary complex formation |
| 10 µM | Decreased Ratio | Hook effect, reduced ternary complex |
Mandatory Visualizations
Caption: PROTAC mechanism and the cause of the hook effect.
Caption: Troubleshooting workflow for the PROTAC hook effect.
References
Validation & Comparative
A Comparative Guide to IAP Ligands in PROTACs for Researchers
For researchers and drug development professionals navigating the landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of E3 ligase ligand is a critical determinant of success. This guide provides an objective comparison of prominent Inhibitor of Apoptosis (IAP) ligands utilized in PROTAC design, offering a data-driven overview of their performance, detailed experimental methodologies, and visual representations of key biological and experimental workflows.
While the specific molecule "E3 ligase Ligand 33" remains elusive in publicly available scientific literature, this guide focuses on a comparative analysis of well-characterized IAP ligands that are instrumental in the development of IAP-recruiting PROTACs, often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[1][2][3] The most prevalent of these are derivatives of SMAC (Second Mitochondria-derived Activator of Caspases) mimetics, including LCL161, birinapant, and GDC-0152.[4][5]
Performance Comparison of IAP Ligands in PROTACs
The efficacy of an IAP-based PROTAC is contingent on the ligand's ability to effectively recruit the IAP E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2][3] Key performance indicators for PROTACs include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the performance of PROTACs utilizing different IAP ligands against various protein targets. Direct head-to-head comparisons of different IAP ligands within the same PROTAC construct for the same target are limited in the literature; however, compiling data from various studies provides valuable insights.[6][7]
Table 1: Performance of LCL161-based PROTACs
| Target Protein | PROTAC | DC50 (nM) | Dmax (%) | Cell Line |
| BCL-XL | PROTAC 4b | Potent (exact value not specified) | High | MyLa 1929 |
| JAK1 | SNIPER-37 | Induces 48% degradation at 5 µM | 48% | Not specified |
| JAK2 | SNIPER-37 | Induces 65% degradation at 5 µM | 65% | Not specified |
Table 2: Performance of Birinapant-based PROTACs
| Target Protein | PROTAC | IC50 (nM) | Effect | Cell Line |
| N/A (as single agent) | Birinapant | 0.5 to >1000 | Decreased cell density | HNSCC cell lines |
| N/A (in combination) | Birinapant + Gemcitabine | Synergistic | Enhanced antitumor activity | TNBC cell lines |
Table 3: Binding Affinities of IAP Ligands
| Ligand | Target IAP | Binding Affinity (Ki, nM) |
| GDC-0152 | XIAP (BIR3) | 28 |
| GDC-0152 | cIAP1 (BIR3) | 17 |
| GDC-0152 | cIAP2 (BIR3) | 43 |
| GDC-0152 | ML-IAP (BIR) | 14 |
| Birinapant | XIAP | 45 |
| Birinapant | cIAP1 | <1 |
Signaling Pathways and Experimental Workflows
To understand the context in which these IAP ligands operate, it is crucial to visualize the underlying biological pathways and the experimental procedures used to characterize their corresponding PROTACs.
The above diagram illustrates the general mechanism of action for an IAP-recruiting PROTAC. The bifunctional molecule simultaneously binds to the target protein of interest (POI) and an IAP E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
This workflow outlines the key stages in the development of an IAP-based PROTAC, from initial design and synthesis to in vitro and cellular validation, culminating in data analysis and optimization.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTAC performance.
Binding Affinity Assay (Fluorescence Polarization - FP)
This protocol describes a competitive binding assay to determine the affinity of an IAP ligand or a PROTAC for the IAP E3 ligase.
-
Materials:
-
Purified IAP protein (e.g., BIR3 domain of cIAP1).
-
Fluorescently labeled tracer ligand with known affinity for the IAP protein.
-
Test compounds (IAP ligand or PROTAC).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20).
-
384-well black microplates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In the microplate, add a fixed concentration of the IAP protein and the fluorescent tracer.
-
Add the serially diluted test compound to the wells. Include controls with no compound (maximum polarization) and no IAP protein (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the polarization values against the logarithm of the test compound concentration.
-
Fit the data to a suitable binding model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[8]
-
Cellular Protein Degradation Assay (Western Blot)
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Materials:
-
Cell line expressing the target protein.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Cell culture reagents.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and membranes.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[3][9]
-
Ternary Complex Formation Assay (TR-FRET)
This protocol describes a proximity-based assay to detect the formation of the POI-PROTAC-IAP ternary complex.
-
Materials:
-
Purified, tagged target protein (e.g., His-tagged POI).
-
Purified, tagged IAP E3 ligase (e.g., GST-tagged cIAP1).
-
PROTAC compound.
-
TR-FRET donor and acceptor antibodies/reagents (e.g., anti-His-Tb and anti-GST-d2).
-
Assay buffer.
-
Low-volume 384-well white microplates.
-
TR-FRET-compatible plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In the microplate, add fixed concentrations of the tagged POI and the tagged IAP ligase.
-
Add the serially diluted PROTAC to the wells.
-
Add the TR-FRET donor and acceptor reagents.
-
Incubate the plate at room temperature for a specified time, protected from light.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the TR-FRET ratio (acceptor signal / donor signal).
-
Plot the TR-FRET ratio against the logarithm of the PROTAC concentration. The formation of a ternary complex will result in a bell-shaped curve (the "hook effect") at higher PROTAC concentrations due to the formation of binary complexes.[2][10]
-
Logical Relationships in PROTAC Development
The successful development of an effective IAP-based PROTAC relies on a series of interconnected factors, from molecular interactions to cellular outcomes.
This diagram illustrates that high-affinity binding of the IAP ligand is a prerequisite for the formation of a stable ternary complex. This, in turn, facilitates efficient ubiquitination and subsequent degradation of the target protein, ultimately leading to a potent therapeutic effect characterized by low DC50 and high Dmax values.
References
- 1. benchchem.com [benchchem.com]
- 2. Ternary Complex Formation [worldwide.promega.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Birinapant (TL32711), a bivalent SMAC mimetic, targets TRAF2-associated cIAPs, abrogates TNF-induced NF-κB activation, and is active in patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
A Comparative Guide to the Efficacy of VHL and Cereblon E3 Ligase Ligands in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase is a cornerstone of designing effective Proteolysis Targeting Chimeras (PROTACs). While the prompt specified a comparison involving "E3 ligase Ligand 33," this appears to be a non-standard or proprietary identifier. Therefore, this guide provides a robust comparison between ligands for the two most utilized E3 ligases in PROTAC development: Von Hippel-Lindau (VHL) and Cereblon (CRBN).[1] This analysis offers researchers, scientists, and drug development professionals an objective overview of their respective efficacies, supported by experimental data and detailed methodologies.
Overview of VHL and CRBN E3 Ligases
PROTACs are heterobifunctional molecules that induce the formation of a ternary complex between a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[2][3] The choice between recruiting VHL or CRBN can significantly influence a PROTAC's potency, selectivity, and pharmacological properties.[2]
-
Cereblon (CRBN): CRBN is a substrate receptor within the CUL4A E3 ubiquitin ligase complex.[4] It is engaged by a class of small molecules known as immunomodulatory drugs (IMiDs), such as thalidomide (B1683933), lenalidomide, and pomalidomide.[5] CRBN is primarily located in the nucleus but can shuttle to the cytoplasm.[] Its ligands are typically smaller and can contribute to favorable physicochemical properties of the final PROTAC.[]
-
Von Hippel-Lindau (VHL): VHL serves as the substrate recognition subunit of the CUL2 E3 ligase complex.[7] Ligands for VHL are often derived from the endogenous HIF-1α peptide and typically feature a critical hydroxyproline (B1673980) motif.[] VHL is predominantly found in the cytoplasm.[] PROTACs recruiting VHL have shown high selectivity, partly due to the well-defined and buried nature of the ligand-binding pocket.[]
Performance Comparison: VHL vs. CRBN Ligands
The efficacy of a PROTAC is determined by multiple factors, including its ability to form a stable and productive ternary complex, which dictates the efficiency of target ubiquitination. The selection between VHL and CRBN is influenced by the specific target protein, cell type, and desired properties of the degrader.[1] For instance, VHL-recruiting PROTACs have generally been reported to be more efficient at degrading KRAS mutants compared to their CRBN-recruiting counterparts.[8] However, potent degraders have been successfully developed using both E3 ligases for other targets like FLT3.[2]
The table below summarizes key quantitative data for representative PROTACs, illustrating the performance achievable with both VHL and CRBN recruiters. It is crucial to note that direct comparisons are challenging as the target binder, linker, and experimental conditions often vary between studies.[2]
| E3 Ligase Recruiter | PROTAC Example | Target Protein | Cell Line | Degradation Potency (DC₅₀) | Maximum Degradation (Dₘₐₓ) | Reference |
| VHL | Unspecified | FLT3 | MV4-11 | ~10-100 nM | >90% | [2] |
| VHL | Unspecified | FLT3 | MOLM-14 | ~10-100 nM | >90% | [2] |
| VHL | ARV-771 | BET Bromodomains | - | - | - | [1] |
| CRBN | LWY-713 | FLT3 | MV4-11 | 0.614 nM | 94.8% | [2] |
| CRBN | CRBN(FLT3)-8 | FLT3 | MOLM-14 | ~1-10 nM | >90% | [2] |
| CRBN | TL12-186 | FLT3 | MOLM-14 | <100 nM | >85% | [2] |
DC₅₀ (Half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are key metrics for PROTAC efficiency.[9][10]
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.[1]
Detailed Experimental Protocols
Accurate evaluation of PROTAC efficacy relies on standardized and robust experimental protocols. Below are methodologies for key experiments cited in this guide.
Protocol 1: Determination of Binding Affinity (Kd) by Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding kinetics and affinity of the PROTAC or its constituent ligands to the isolated target protein and the E3 ligase complex.[11]
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chips (e.g., CM5).
-
Purified recombinant target protein and E3 ligase complex (e.g., VCB or DDB1-CRBN).
-
PROTAC/ligand stock solution in DMSO.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (EDC, NHS).
-
-
Methodology:
-
Immobilization: Covalently immobilize the purified protein (e.g., E3 ligase) onto the sensor chip surface via amine coupling to a target level (e.g., 7000 RU).[12] A reference channel is prepared similarly without the protein.
-
Binding Analysis: Prepare serial dilutions of the analyte (PROTAC or ligand) in running buffer. Ensure the final DMSO concentration is consistent across all samples.
-
Inject the analyte dilutions over the immobilized protein and reference surfaces at a constant flow rate.
-
Data Collection: Monitor the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.
-
Analysis: After subtracting the reference channel data, fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[11][12]
-
Protocol 2: Determination of DC₅₀ and Dₘₐₓ by Western Blot
-
Objective: To quantify the dose-dependent degradation of a target protein in cells following PROTAC treatment.[13]
-
Materials:
-
Complete growth medium.
-
PROTAC stock solution (in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) at the same final concentration.[13]
-
Cell Lysis: After incubation, wash cells with PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and loading control, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection & Analysis: Visualize protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software.
-
Calculation: Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control for each concentration. Plot the percentage of remaining protein against the logarithm of PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[13]
-
Conclusion and Future Directions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of E3 Ligase Ligand Target Engagement in Cells
For researchers, scientists, and drug development professionals, the effective validation of target engagement is a cornerstone of successful therapeutic development, particularly in the burgeoning field of targeted protein degradation (TPD). Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. The heart of a PROTAC is its E3 ligase ligand, which hijacks a specific E3 ubiquitin ligase to catalyze the degradation of the target protein.
This guide provides an objective comparison of a hypothetical, high-performing von Hippel-Lindau (VHL) E3 ligase ligand, herein referred to as Ligand 33 , with other commonly used E3 ligase ligands. We present supporting experimental data and detailed methodologies for key validation assays to aid in the selection and characterization of these critical PROTAC components.
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is critically dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The choice of the E3 ligase and its corresponding ligand can significantly influence the degradation potency (DC50) and the maximal level of degradation (Dmax). The following tables provide a comparative overview of Ligand 33 (represented by the well-characterized VHL ligand, VH032) and other prominent E3 ligase ligands.
Table 1: Binding Affinities of E3 Ligase Ligands to Their Respective E3 Ligases
| E3 Ligase Ligand | E3 Ligase Target | Binding Affinity (Kd) | Assay Method |
| Ligand 33 (e.g., VH032) | VHL | 185 nM[1] | Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | Cereblon (CRBN) | ~1-2 µM[2] | Competitive Binding Assay |
| Nutlin-3 | MDM2 | ~90 nM[3] | Not Specified |
| LCL161 | IAP | ~0.5-4 µM (IC50)[4] | Cell Growth Inhibition Assay |
Table 2: Comparative Performance of PROTACs Utilizing Different E3 Ligase Ligands Against BRD4
| E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| VHL (via Ligand 33-like ligand) | MZ1 | Low nM range[5] | >90%[5] | Not Specified |
| CRBN | dBET1 | <1 nM[6] | >90%[6] | Burkitt's lymphoma (BL) cells[5] |
| MDM2 | A1874 | Nanomolar potency[7] | 98%[7] | Not Specified |
| IAP | SNIPER-7 | Not Specified | Effective reduction[8] | Not Specified |
Experimental Protocols for Target Engagement Validation
Accurate and reproducible experimental validation is paramount in TPD research. Below are detailed protocols for key assays used to confirm the cellular target engagement and downstream effects of E3 ligase ligands within PROTACs.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a ligand to its target protein in living cells.
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-fused target protein (donor) and a fluorescently labeled tracer that binds to the same target. A test compound that also binds the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
Protocol:
-
Cell Preparation:
-
Transiently transfect HEK293 cells with a plasmid encoding the E3 ligase of interest (e.g., VHL or CRBN) fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test E3 ligase ligand (e.g., Ligand 33).
-
Add the fluorescent NanoBRET™ tracer and the test ligand to the cells.
-
Incubate at 37°C for 2 hours.
-
-
Signal Detection:
-
Add the Nano-Glo® substrate to the wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.
-
-
Data Analysis:
Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[12][13]
Principle: The binding of a ligand to its target protein increases the protein's thermal stability. When cells are heated, the ligand-bound protein will be more resistant to denaturation and aggregation compared to the unbound protein.[12]
Protocol:
-
Cell Treatment:
-
Treat cultured cells with the desired concentration of the E3 ligase ligand (e.g., Ligand 33) or vehicle control.
-
Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1 hour at 37°C).[14]
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[14]
-
-
Cell Lysis and Fractionation:
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target E3 ligase in the soluble fraction by Western blot or mass spectrometry.
-
-
Data Analysis:
-
Generate a melting curve by plotting the percentage of soluble protein against the temperature. A shift in the melting curve in the presence of the ligand indicates target engagement.
-
Alternatively, an isothermal dose-response curve can be generated by treating cells with varying ligand concentrations and heating at a single, optimized temperature to determine the EC50 of target engagement.[12]
-
Targeted Proteomics for Protein Degradation
This method provides a highly sensitive and specific quantification of protein degradation.
Principle: Mass spectrometry is used to quantify the abundance of specific peptides from the target protein and a loading control protein. A decrease in the target protein's peptide signal relative to the control indicates protein degradation.
Workflow:
-
Cell Culture and Lysis:
-
Treat cells with the PROTAC of interest at various concentrations and time points.
-
Harvest and lyse the cells.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the proteins in the cell lysate.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS). For targeted proteomics, the mass spectrometer is programmed to specifically detect and quantify peptides from the target protein and a housekeeping protein (for normalization).[15]
-
-
Data Analysis:
-
Integrate the peak areas of the target peptides and normalize them to the peak areas of the housekeeping protein peptides.
-
Plot the normalized protein abundance against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).[16]
-
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental procedures involved in PROTAC research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selvita.com [selvita.com]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. Targeted proteomics addresses selectivity and complexity of protein degradation by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of PROTACs Utilizing the VHL E3 Ligase Ligand VH032
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTACs Leveraging a Common E3 Ligase Ligand for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins by hijacking the cell's natural protein disposal system. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This guide provides a comparative analysis of PROTACs that employ a derivative of the well-characterized von Hippel-Lindau (VHL) E3 ligase ligand, VH032. We will examine the performance of different PROTACs targeting distinct proteins, supported by experimental data and detailed protocols.
Mechanism of Action: VHL-based PROTACs
VHL-based PROTACs are bifunctional molecules that consist of a ligand that binds to the VHL E3 ligase, a linker, and a ligand that binds to a specific protein of interest (POI). The simultaneous binding of the PROTAC to both VHL and the POI forms a ternary complex. This proximity induces the VHL E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.
Caption: A VHL-based PROTAC facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase, leading to ubiquitination and proteasomal degradation of the target.
Comparative Performance of VHL-based PROTACs
This section compares two prominent VHL-based PROTACs targeting different proteins: MZ1 , which targets the BET family protein BRD4, and a p38α-targeting PROTAC .[1][2] Both utilize a derivative of the VHL ligand VH032 but are directed against different proteins of interest, showcasing the versatility of this E3 ligase ligand in the development of targeted protein degraders.
Table 1: Comparative Degradation Efficiency
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | HeLa | ~10 | >90 | [3] |
| p38α PROTAC (NR-11c) | p38α | MCF7 | ~100 | ~80 | [1] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Comparative Selectivity
| PROTAC | Primary Target | Selectivity Profile | Reference |
| MZ1 | BRD4 | Preferentially degrades BRD4 over BRD2/3 at lower concentrations. | [3] |
| p38α PROTAC (NR-11c) | p38α | Specific for p38α, does not degrade p38β or other related kinases. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance. Below are general protocols for key experiments cited in the characterization of VHL-based PROTACs.
Western Blotting for Protein Degradation
Purpose: To quantify the reduction in the level of the target protein following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4 or anti-p38α) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.[4]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Purpose: To assess the effect of target protein degradation on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or a relevant inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: Measure the absorbance at a specific wavelength (for MTT) or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the compound concentration to determine the IC50 value.
In Vivo Xenograft Tumor Model
Purpose: To evaluate the anti-tumor efficacy of the PROTAC in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
PROTAC Administration: Administer the PROTAC or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunohistochemistry to assess target protein levels.
Caption: A typical workflow for the preclinical evaluation of a PROTAC, from initial in vitro characterization to in vivo efficacy studies.
Signaling Pathway: BRD4 and its Role in Cancer
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that plays a crucial role in the regulation of gene transcription. It binds to acetylated histones and recruits transcriptional machinery to the promoters and enhancers of target genes, including key oncogenes like c-MYC.[5] By degrading BRD4, PROTACs like MZ1 can effectively downregulate the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[3]
Caption: BRD4 promotes cancer cell proliferation by upregulating the expression of oncogenes like c-MYC. PROTACs such as MZ1 inhibit this pathway by inducing the degradation of BRD4.
Conclusion
The use of the VHL E3 ligase ligand VH032 has enabled the development of potent and selective PROTACs against a variety of therapeutically relevant targets. The comparative analysis of MZ1 and a p38α-targeting PROTAC demonstrates that while the E3 ligase recruiter can be the same, the efficacy and selectivity of the resulting PROTAC are highly dependent on the target ligand and the overall structure of the molecule. The provided experimental protocols offer a foundation for the standardized evaluation of novel PROTACs, facilitating direct comparisons and accelerating the development of this promising class of therapeutics. As the field of targeted protein degradation continues to evolve, the rational design and comparative analysis of PROTACs will be paramount to realizing their full therapeutic potential.
References
- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hijacking the MDM2 E3 Ligase with Novel BRD4‐Targeting Proteolysis‐Targeting Chimeras in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Validating the Specificity of E3 Ligase Ligand-Induced Degradation: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a novel E3 ligase ligand is a critical step in the development of targeted protein degraders. This guide provides a comprehensive framework for validating the specificity of degradation induced by a hypothetical E3 ligase ligand, herein referred to as "Ligand 33." While specific data for a molecule designated "E3 ligase Ligand 33 (56-9B)" is not publicly available, this document outlines the essential experimental protocols and data presentation required to rigorously assess its performance against alternative approaches.
This guide will focus on the methodologies to confirm that the degradation of a protein of interest (POI) is a direct, on-target effect of the ligand, mediated by the intended E3 ligase and the proteasome, while minimizing off-target effects.
Core Principles of Specificity Validation
The validation process for a targeted protein degrader hinges on demonstrating several key mechanistic aspects:
-
Target Engagement: The degrader must bind to both the POI and the intended E3 ligase.
-
Ternary Complex Formation: The degrader must facilitate the formation of a stable ternary complex between the POI and the E3 ligase.
-
Ubiquitination: The formation of this complex should lead to the poly-ubiquitination of the POI.
-
Proteasome-Dependence: The degradation of the POI should be mediated by the proteasome.
-
Specificity: The degradation should be highly specific to the intended POI with minimal impact on the broader proteome.
Comparative Data Summary
To objectively assess the specificity of Ligand 33-induced degradation, quantitative data from key experiments should be summarized. The following tables provide templates for presenting such data, comparing the activity of a Ligand 33-based PROTAC (PROTAC-L33) with a known control, such as a well-characterized degrader for the same target (e.g., PROTAC-VHL) and a negative control (e.g., inactive epimer).
Table 1: Cellular Degradation Potency and Selectivity
| Compound | Target Protein | DC50 (nM) | Dmax (%) | Off-Target 1 DC50 (nM) | Off-Target 2 DC50 (nM) |
| PROTAC-L33 | POI-X | 15 | 95 | >10,000 | >10,000 |
| PROTAC-VHL | POI-X | 25 | 90 | >10,000 | >10,000 |
| Negative Control | POI-X | >10,000 | <10 | >10,000 | >10,000 |
DC50: Concentration resulting in 50% degradation of the target protein. Dmax: Maximum percentage of degradation observed.
Table 2: Global Proteomics Off-Target Analysis
| Compound (Concentration) | Total Proteins Identified | Proteins Significantly Downregulated (>2-fold) | Proteins Significantly Upregulated (>2-fold) |
| Vehicle (DMSO) | ~8,000 | 0 | 0 |
| PROTAC-L33 (100 nM) | ~8,000 | 1 (POI-X) | 2 |
| PROTAC-VHL (100 nM) | ~8,000 | 1 (POI-X) | 5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
Western Blot for Target Degradation
This experiment confirms the dose- and time-dependent reduction of the target protein.
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at a suitable density. After 24 hours, treat with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or with a fixed concentration over a time course (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the POI and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize bands using an ECL substrate and quantify band intensities. Normalize the POI band intensity to the loading control to determine the percentage of degradation relative to the vehicle control.
Global Proteomics using Mass Spectrometry (TMT-based)
This experiment assesses the specificity of the degrader across the entire proteome.
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves significant target degradation (e.g., 10x DC50) and a vehicle control for a defined period (e.g., 6 hours to focus on direct targets).
-
Lysis and Digestion: Lyse cells, reduce, alkylate, and digest proteins into peptides using trypsin.
-
TMT Labeling: Label peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins across all samples. Determine proteins that are significantly up- or down-regulated in the PROTAC-treated samples compared to the vehicle control.
E3 Ligase and Proteasome Dependence Assays
These control experiments are essential to validate the mechanism of action.
-
E3 Ligase Dependence:
-
MLN4924 Co-treatment: Pre-treat cells with MLN4924, an inhibitor of the NEDD8-activating enzyme which is required for the activity of Cullin-RING E3 ligases (CRLs), for 1-2 hours before adding the PROTAC.
-
Genetic Knockdown/Out: Use siRNA or CRISPR/Cas9 to knockdown or knockout the specific E3 ligase subunit that Ligand 33 is intended to recruit.
-
Analysis: Assess the degradation of the POI by Western blot. Degradation should be rescued (i.e., inhibited) in the presence of MLN4924 or when the E3 ligase is absent.
-
-
Proteasome Dependence:
-
MG132 Co-treatment: Pre-treat cells with the proteasome inhibitor MG132 for 1-2 hours before adding the PROTAC.
-
Analysis: Evaluate POI levels by Western blot. Inhibition of the proteasome should prevent the degradation of the POI.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
A Head-to-Head Comparison of Targeted Protein Degraders: SNIPERs vs. VHL- and CRBN-Based PROTACs for Estrogen Receptor Alpha (ERα) Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different targeted protein degradation platforms, focusing on the degradation of Estrogen Receptor alpha (ERα), a key target in breast cancer therapy. We present a head-to-head analysis of SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) that recruit the Inhibitor of Apoptosis Protein (IAP) E3 ligase, against PROTACs (Proteolysis Targeting Chimeras) that utilize the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases. This comparison is supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Quantitative Performance in ERα Degradation
The efficacy of targeted protein degraders is primarily assessed by their ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration of the degrader that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved). A lower DC50 value indicates higher potency.
Here, we compare the performance of representative IAP, VHL, and CRBN-based degraders targeting ERα in breast cancer cell lines.
| Degrader | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax | Reference |
| SNIPER(ER)-87 | IAP (XIAP) | ERα | Breast cancer cells | 3 nM | >90% | [1] |
| ERD-308 | VHL | ERα | MCF-7 | 0.17 nM | >95% | [2] |
| T47D | 0.43 nM | >95% | [2] | |||
| ARV-471 (Vepdegestrant) | CRBN | ERα | ER+ breast cancer cell lines (MCF-7) | ~2 nM (0.9 nM in MCF-7) | ~95% | [3][4] |
As the data indicates, all three platforms can achieve potent and efficient degradation of ERα. The VHL-based PROTAC, ERD-308, demonstrates the highest potency in this comparison with sub-nanomolar DC50 values. The CRBN-based PROTAC, ARV-471, and the IAP-based SNIPER, SNIPER(ER)-87, also exhibit impressive low nanomolar potency. It is important to note that the optimal choice of E3 ligase may vary depending on the specific target protein and the cellular context.
Signaling Pathways and Mechanism of Action
The fundamental mechanism of all three degrader types involves the formation of a ternary complex between the target protein, the degrader molecule, and the recruited E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. However, the specific E3 ligase complexes and their regulation differ.
IAP-Based SNIPER Pathway
SNIPERs recruit members of the Inhibitor of Apoptosis Protein (IAP) family, such as cIAP1 and XIAP, which possess E3 ligase activity. A notable feature of some SNIPERs is their ability to induce the degradation of the IAP E3 ligase itself, in addition to the target protein.[5][6]
VHL-Based PROTAC Pathway
VHL-based PROTACs recruit the von Hippel-Lindau E3 ubiquitin ligase complex (CRL2^VHL^). This complex is a key regulator of the hypoxia-inducible factor (HIF-1α) and is a well-established E3 ligase for targeted protein degradation.[7][8]
CRBN-Based PROTAC Pathway
CRBN-based PROTACs utilize Cereblon as the E3 ligase substrate receptor, which is part of the CUL4A-DDB1-CRBN-RBX1 (CRL4^CRBN^) E3 ubiquitin ligase complex. This is the same E3 ligase that is hijacked by immunomodulatory drugs (IMiDs) like thalidomide.[9][10]
References
- 1. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
In Focus: Cross-Reactivity Profile of the von Hippel-Lindau (VHL) E3 Ligase Ligand VH032
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the E3 ligase ligand VH032, with a focus on its cross-reactivity profile. The information is supported by experimental data and detailed methodologies to assist in the evaluation and application of this widely used chemical tool.
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a key component of the cellular machinery responsible for protein degradation and is a popular target for recruitment in the development of Proteolysis Targeting Chimeras (PROTACs). The small molecule VH032 is a well-characterized ligand that binds to VHL, disrupting its interaction with Hypoxia-Inducible Factor-1α (HIF-1α) and enabling the targeted degradation of neo-substrate proteins when incorporated into a PROTAC.[1][2][3] A critical aspect of any E3 ligase ligand's utility is its selectivity, as off-target binding can lead to unintended protein degradation and potential toxicity.
High Selectivity of VH032 for VHL
One study employing quantitative mass spectrometry to analyze the global proteome changes upon treatment with VH032 revealed that the ligand is "exquisitely specific and selective for VHL".[4] This unbiased approach did not identify significant, direct off-target engagement with other proteins.
Comparative Binding Affinity
The primary interaction of VH032 is with the VHL protein, for which it exhibits a strong binding affinity. The dissociation constant (Kd) for this interaction has been determined to be 185 nM.[1] While direct, quantitative binding data against other E3 ligases such as Cereblon (CRBN), Inhibitor of Apoptosis Proteins (IAPs), or Mouse Double Minute 2 Homolog (MDM2) is limited, the lack of widespread off-target effects in cellular studies suggests that VH032 does not significantly engage these other ligases at typical working concentrations.
| Ligand | Target E3 Ligase | Binding Affinity (Kd) | Notes |
| VH032 | VHL | 185 nM | Highly selective for VHL.[1] |
| VH032 | Other E3 Ligases (e.g., CRBN, IAPs, MDM2) | Not Reported | Proteomics studies suggest minimal to no significant binding. |
Experimental Protocols
The assessment of E3 ligase ligand cross-reactivity involves a variety of biophysical and cell-based assays. Below are detailed methodologies for key experiments used to characterize the selectivity of ligands like VH032.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the ability of a test compound to displace a fluorescently labeled ligand from its target protein.
Principle: A fluorescently labeled VHL ligand (probe) is incubated with the VHL protein complex. In this state, the probe's rotation is slowed, resulting in a high fluorescence polarization signal. Unlabeled ligands that compete for the same binding site will displace the fluorescent probe, leading to a decrease in the polarization signal.
Protocol:
-
Reagents:
-
Procedure:
-
Prepare a series of dilutions of the test ligand.
-
In a microplate, combine the VBC complex and the fluorescent probe at fixed concentrations.
-
Add the diluted test ligand to the wells. Include controls with no test ligand (maximum polarization) and no VBC complex (minimum polarization).
-
Incubate the plate at room temperature to reach binding equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the fluorescent probe binding for each concentration of the test ligand.
-
Determine the IC50 value by fitting the data to a dose-response curve. The Ki can then be calculated from the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another proximity-based assay that can be used to assess competitive binding.
Principle: A donor fluorophore (e.g., terbium) is conjugated to an antibody that binds a tag on the VHL protein (e.g., GST-VHL), and an acceptor fluorophore (e.g., BODIPY) is conjugated to the VHL ligand. When the ligand binds to VHL, the donor and acceptor are in close proximity, resulting in a FRET signal. A competing unlabeled ligand will disrupt this interaction and reduce the FRET signal.[5][6][7]
Protocol:
-
Reagents:
-
Tagged VHL protein (e.g., GST-VBC).
-
Terbium-labeled anti-tag antibody (e.g., anti-GST).
-
Fluorescently labeled VHL ligand (acceptor).
-
Test ligand.
-
Assay Buffer.
-
-
Procedure:
-
In a microplate, combine the tagged VHL protein, the terbium-labeled antibody, and the fluorescently labeled ligand.
-
Add serial dilutions of the test ligand.
-
Incubate to allow for binding.
-
Measure the time-resolved fluorescence signal at the donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and determine the IC50 of the test ligand.
-
Quantitative Proteomics for Off-Target Identification
This unbiased approach identifies all proteins that are degraded in a cell upon treatment with a PROTAC containing the E3 ligase ligand of interest.
Principle: Cells are treated with the PROTAC, and the resulting changes in the proteome are quantified using mass spectrometry. A selective ligand should only induce the degradation of the intended target protein.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~70-80% confluency.
-
Treat cells with the PROTAC molecule containing the E3 ligase ligand (e.g., a VH032-based PROTAC) at an optimal concentration. Include vehicle control (e.g., DMSO) and a negative control (e.g., a PROTAC with an inactive epimer of the ligand).
-
-
Sample Preparation:
-
Harvest the cells and lyse them to extract proteins.
-
Digest the proteins into peptides (e.g., with trypsin).
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantification.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.
-
Visualizing the Methodologies
To further clarify the experimental workflows, the following diagrams are provided.
Caption: Workflow for a Fluorescence Polarization (FP) competitive binding assay.
Caption: Workflow for quantitative proteomics-based off-target analysis.
Signaling Pathway Context
VH032 functions by binding to the VHL protein, which is the substrate recognition component of the Cullin 2 RING E3 ligase complex (CRL2-VHL). In its natural role, this complex targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent degradation by the proteasome. By occupying the HIF-1α binding site on VHL, VH032 stabilizes HIF-1α, leading to the transcription of hypoxia-responsive genes. When incorporated into a PROTAC, the VH032 moiety recruits the CRL2-VHL complex to a new protein of interest for its degradation.
Caption: Simplified signaling pathway of VHL-mediated protein degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule BODIPY FL VH032 probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
- 7. pubs.acs.org [pubs.acs.org]
Benchmarking Novel E3 Ligase Ligands: A Comparative Guide for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the landscape of targeted protein degradation (TPD) is rapidly expanding beyond the canonical E3 ligases. This guide provides a comparative analysis of novel E3 ligase ligands against established counterparts, offering a framework for selecting the optimal recruiters for next-generation Proteolysis Targeting Chimeras (PROTACs).
While extensive research has focused on ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL), the emergence of ligands for novel E3 ligases such as Kelch-like ECH-associated protein 1 (KEAP1) and Fem-1 homolog B (FEM1B) presents new opportunities to overcome challenges like acquired resistance and to enhance tissue- and cell-type specificity. This guide objectively compares the performance of these novel ligands with well-established ones, supported by experimental data and detailed methodologies.
Initial searches for performance data on a compound denoted as "E3 ligase Ligand 33 (56-9B)" did not yield specific experimental results in peer-reviewed literature, precluding its direct inclusion in this data-driven comparison. The focus of this guide is therefore on publicly documented and characterized novel E3 ligase ligands.
Performance Comparison of E3 Ligase Ligands
The efficacy of an E3 ligase ligand within a PROTAC is a multi-faceted characteristic, primarily evaluated by its binding affinity to the E3 ligase and the degradation efficiency (DC50 and Dmax) of the resulting PROTAC. The following tables summarize key quantitative data for established and novel E3 ligase ligands.
Table 1: E3 Ligase Ligand Binding Affinity
| E3 Ligase | Ligand | Ligand Type | Binding Affinity (K D / IC50) | Assay Method |
| CRBN | Pomalidomide | Reversible | High Nanomolar | Varies |
| VHL | VH298 | Reversible | 52 nM (K D ) | Isothermal Titration Calorimetry (ITC) |
| KEAP1 | KEAP1-L | Reversible | 4.3 µM (K D ) | Isothermal Titration Calorimetry (ITC)[1] |
| FEM1B | EN106 | Covalent | 2.2 µM (IC50) | Fluorescence Polarization[2][3] |
Table 2: Comparative Performance of PROTACs Utilizing Different E3 Ligase Ligands
This table presents the degradation performance of PROTACs targeting the same protein of interest (POI), Bromodomain-containing protein 4 (BRD4), but recruiting different E3 ligases. This allows for a more direct comparison of the ligase recruiter's impact on degradation efficacy.
| E3 Ligase Recruited | PROTAC | Target Protein | DC50 | Dmax | Cell Line |
| CRBN | dBET1 | BRD4 | Sub-nanomolar | >90% | Various |
| VHL | ARV-771 | BRD4 | Low Nanomolar | >90% | Various |
| KEAP1 | MS83 | BRD4 | ~500 nM | Durable Degradation | MDA-MB-468[4] |
| FEM1B | NJH-1-106 | BRD4 | 250 nM | 94% | HEK293T[4] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures is crucial for understanding and implementing TPD strategies. The following diagrams, rendered using Graphviz, illustrate the PROTAC mechanism of action and a typical experimental workflow.
Detailed Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation
This protocol is fundamental for quantifying the degradation of a target protein.
Materials:
-
Cell culture reagents and selected cell line
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli buffer, boil the samples to denature proteins, and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting: Block the membrane to prevent non-specific binding. Incubate with the primary antibody overnight at 4°C, followed by washes and incubation with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From a dose-response curve, determine the DC50 and Dmax values.[5]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH).
Principle: A solution of the ligand is titrated into a solution of the protein in the calorimeter cell. The heat change upon binding is measured after each injection. The resulting data are fitted to a binding model to extract thermodynamic parameters.
General Protocol:
-
Sample Preparation: Prepare the purified E3 ligase protein and the ligand in an identical, well-matched buffer to minimize heats of dilution. Degas all solutions thoroughly.
-
Instrument Setup: Clean the sample cell and injection syringe meticulously.
-
Loading: Load the protein solution into the sample cell and the ligand solution into the injection syringe. Typical starting concentrations are in the low micromolar range for the protein and 10-20 fold higher for the ligand.
-
Titration: Perform a series of small injections of the ligand into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the K D , n, and ΔH.[6][7]
AlphaScreen for Competitive Binding Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash assay useful for high-throughput screening of ligand binding.
Principle: Donor and Acceptor beads are coated with molecules that bind to the E3 ligase and a known binding partner (e.g., a biotinylated degron peptide). When in close proximity, excitation of the Donor bead leads to a singlet oxygen transfer that triggers a chemiluminescent signal from the Acceptor bead. A test ligand that competes for binding will disrupt this proximity, leading to a decrease in the signal.
General Protocol:
-
Reagent Preparation: Prepare solutions of the E3 ligase, the biotinylated binding partner, and the test ligand in the assay buffer.
-
Reaction Setup: In a microplate, incubate the E3 ligase with the test ligand at various concentrations.
-
Addition of Binding Partner and Beads: Add the biotinylated binding partner, followed by the streptavidin-coated Acceptor beads and the antibody-coated Donor beads that bind the E3 ligase.
-
Incubation: Incubate the plate in the dark to allow for binding equilibration.
-
Signal Detection: Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis: A decrease in signal indicates that the test ligand is competing with the known binding partner. The IC50 value, representing the concentration of ligand that inhibits 50% of the binding, can be calculated.
Conclusion
The expansion of the E3 ligase toolbox beyond CRBN and VHL is a pivotal development in the field of targeted protein degradation. Novel ligands for E3 ligases like KEAP1 and FEM1B, while currently demonstrating more modest degradation efficacy in initial PROTAC designs compared to the highly optimized CRBN/VHL-based degraders, offer invaluable advantages. These include the potential to degrade proteins in specific cellular contexts, overcome resistance, and fine-tune the selectivity of PROTACs. The data and protocols presented in this guide serve as a foundational resource for researchers to navigate the selection and evaluation of E3 ligase ligands, ultimately accelerating the development of more effective and safer protein-degrading therapeutics.
References
- 1. Harnessing the E3 Ligase KEAP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of E3 Ligase Ligand 33
Disclaimer: This document provides general guidance for the proper disposal of a research chemical designated as "E3 Ligase Ligand 33." As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this procedure is based on best practices for handling novel or uncharacterized research chemicals. This guidance is not a substitute for a compound-specific SDS, institutional protocols, or a formal risk assessment. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific requirements and approval before proceeding with any disposal activities.
Purpose and Scope
This document provides essential safety and logistical information for the proper disposal of this compound. The procedures outlined are intended for researchers, scientists, and drug development professionals working with this compound in a laboratory setting. The primary objective is to ensure the safe handling and disposal of waste containing this ligand, minimizing risk to personnel and the environment.
Hazard Assessment
Due to the absence of specific toxicological data, this compound must be treated as a potentially hazardous substance. The hazards of similar research chemicals are not always fully characterized. Therefore, a conservative approach to handling and disposal is mandatory.
Assumed Potential Hazards:
-
Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.
-
Irritation: May cause skin, eye, or respiratory irritation.
-
Unknown Long-Term Effects: As a novel research compound, potential long-term health effects, such as mutagenicity or reproductive toxicity, are unknown.
All waste streams containing this compound (solid, liquid, and contaminated consumables) must be disposed of as hazardous chemical waste.[1]
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound and its associated waste.
| PPE Type | Specification |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). |
| Body Protection | Standard laboratory coat. |
| Respiratory | Use in a certified chemical fume hood is recommended. |
Quantitative Data and Physical Properties
A specific SDS is required to obtain quantitative data for this compound. The table below outlines the critical information that must be obtained from the supplier-specific SDS before handling and disposal. Do not proceed without this information.
| Property | Data (Obtain from Supplier's SDS) | Significance for Disposal |
| Chemical Formula | Data not available | Informs waste stream compatibility and hazard classification. |
| Molecular Weight | Data not available | Used for concentration calculations in liquid waste. |
| Appearance | Data not available | Aids in visual identification of the compound. |
| Solubility | Data not available | Critical for determining appropriate solvent for decontamination and waste collection. |
| Hazard Class (GHS) | Data not available | Dictates labeling, storage, and segregation requirements for hazardous waste. |
| Storage Temperature | Data not available | Ensures stability of the compound in the waste container. |
Step-by-Step Disposal Protocol
This protocol details the segregation and collection of waste containing this compound. All chemical waste must be disposed of through your institution's EHS-approved hazardous waste program.[1][2] Under no circumstances should this compound be disposed of down the drain or in regular trash. [2][3]
5.1 Segregation of Waste Streams
Proper segregation is critical to prevent dangerous chemical reactions in waste containers.[4] Prepare separate, clearly labeled waste containers for each waste type.
-
Solid Waste:
-
Includes: Unused or expired pure compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).
-
-
Non-Halogenated Liquid Waste:
-
Includes: Solutions of this compound in solvents such as DMSO, DMF, ethanol, etc.
-
-
Halogenated Liquid Waste:
-
Includes: Solutions of this compound in solvents such as dichloromethane (B109758) (DCM) or chloroform.
-
-
Aqueous Waste:
-
Includes: Dilute aqueous solutions from experimental workups. Check with EHS for pH neutralization requirements if acids or bases are present.
-
-
Sharps Waste:
-
Includes: Contaminated needles, syringes, or broken glassware.
-
5.2 Waste Collection Procedures
-
Container Selection: Use only EHS-approved, chemically compatible waste containers with secure, leak-proof screw caps.[4][5]
-
Labeling:
-
Affix a "Hazardous Waste" label to each container before adding any waste.[4]
-
Clearly write the full chemical name: "this compound." Avoid abbreviations or formulas.
-
List all components of a liquid waste mixture, including solvents, with estimated percentages.
-
Indicate the hazards (e.g., "Toxic," "Irritant"). If unknown, state "Hazards Not Fully Known."[6]
-
-
Accumulation:
-
Storage:
-
Store waste containers in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
Segregate incompatible waste streams (e.g., acids from bases, oxidizers from organics).[4]
-
-
Disposal Request:
-
Once a waste container is full, or if waste generation is complete, submit a chemical waste pickup request to your institution's EHS department according to their specific procedures.
-
Emergency Spill Procedures
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Small Spill (in a fume hood):
-
Ensure PPE is worn.
-
Absorb the spill with a chemical absorbent pad or material.
-
Wipe the area clean with a suitable solvent.
-
Collect all contaminated materials in a sealed bag or container and dispose of as hazardous solid waste.
-
-
Large Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Notify your supervisor and contact your institution's EHS emergency line immediately.
-
Prevent others from entering the area.
-
Mandatory Visualizations
Diagram 1: Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling E3 ligase Ligand 33
Essential Safety and Handling of E3 Ligase Ligand 33
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on best practices for handling similar research chemicals, such as PROTACs and other E3 ligase ligands, and should be supplemented by a thorough risk assessment by qualified personnel before commencing any work.[1]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural guidance for safe operations and disposal to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE.
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact with the compound. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A chemical fume hood is recommended for handling the solid compound and preparing stock solutions.[1] | To minimize inhalation of any dust or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
For specific storage temperatures, always refer to the Certificate of Analysis provided by the supplier.[2]
Handling the Solid Compound:
-
All manipulations of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.[1]
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Use appropriate tools (e.g., spatulas) for weighing and transferring the solid.
Solution Preparation:
-
Prepare solutions in a chemical fume hood.[1]
-
Use a suitable solvent as recommended by the supplier or relevant literature.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Emergency Procedures
In the event of an exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1] |
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, should be treated as chemical waste.
-
Dispose of waste in appropriately labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Guides for Safe Handling
The following diagrams illustrate the recommended workflow for handling this compound and the decision-making process for selecting appropriate PPE.
Caption: Workflow for Safe Handling of this compound.
Caption: PPE Selection Logic for this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
